Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-5-fluoropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2/c1-10(2,3)16-9(15)14-7-4-8(11)13-5-6(7)12/h4-5H,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCIYPWZVRMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857137 | |
| Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354223-67-8 | |
| Record name | tert-Butyl (2-chloro-5-fluoropyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
CAS Number: 71741530
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to its structural motifs, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and development.
Chemical and Physical Properties
Quantitative data for this compound has been aggregated from various sources and is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C10H12ClFN2O2 | PubChem[1] |
| Molecular Weight | 246.67 g/mol | PubChem[1] |
| CAS Number | 71741530 | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 246.057482 | PubChem[1] |
| Monoisotopic Mass | 246.057482 | PubChem[1] |
| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
| Complexity | 259 | PubChem[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitable commercially available pyridine derivative.
Caption: Proposed two-step synthesis of the target compound.
Detailed Methodologies (Hypothetical)
Step 1: Synthesis of 4-amino-2-chloro-5-fluoropyridine (Precursor)
A solution of 2,4-dichloro-5-fluoropyridine in a suitable solvent (e.g., ethanol) would be treated with a source of ammonia, such as aqueous or gaseous ammonia, in a sealed reaction vessel. The reaction would likely require elevated temperatures to facilitate the nucleophilic aromatic substitution at the more reactive C4 position. Upon completion, the reaction mixture would be worked up by removing the solvent, followed by an extractive procedure to isolate the aminopyridine precursor. Purification would likely be achieved by recrystallization or column chromatography.
Step 2: Boc Protection of 4-amino-2-chloro-5-fluoropyridine
To a solution of 4-amino-2-chloro-5-fluoropyridine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a base such as triethylamine or 4-dimethylaminopyridine (DMAP) would be added. Di-tert-butyl dicarbonate ((Boc)2O) would then be added portion-wise at room temperature or 0 °C. The reaction would be stirred until completion, as monitored by thin-layer chromatography (TLC). The workup would involve washing the organic layer with aqueous solutions to remove the base and any byproducts, followed by drying and concentration of the solvent. The final product, this compound, would be purified by column chromatography or recrystallization.
Applications in Drug Development
Halogenated pyridines are a class of compounds with significant applications in medicinal chemistry. The presence of chlorine and fluorine atoms can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design. The carbamate functional group, specifically the Boc-protected amine, serves as a key intermediate for further synthetic transformations, allowing for the introduction of diverse functionalities through deprotection and subsequent coupling reactions.
While specific biological activities or signaling pathway involvements for this compound have not been reported in the available literature, its structural features suggest its potential as a scaffold or building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other targeted therapies.
Safety and Handling
A detailed material safety data sheet (MSDS) for this compound is not publicly available. However, based on the handling precautions for structurally similar compounds, the following general guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Logical Relationships in Application
The primary utility of this compound in a research and development setting is as a synthetic intermediate. The logical workflow for its application is outlined below.
Caption: Application workflow of the title compound in synthesis.
This workflow highlights the strategic importance of the Boc protecting group, which allows for the unmasking of the reactive amine functionality at a desired stage of a multi-step synthesis, enabling the construction of complex molecular architectures.
References
An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a halogenated pyridinyl carbamate of interest in synthetic and medicinal chemistry. Due to its structural motifs, this compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This document summarizes its chemical structure, physical properties, and available safety information, and provides a logical framework for its potential reactivity.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties are calculated, experimentally determined data for this specific compound is not widely available in public literature.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClFN₂O₂ | PubChem[1] |
| Molecular Weight | 246.66 g/mol | PubChem[1] |
| CAS Number | 1354223-67-8 | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Chemical Structure and Reactivity
The structure of this compound, featuring a pyridine ring substituted with a chlorine atom, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amine, dictates its chemical reactivity.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the chlorine and fluorine atoms, activates the ring towards nucleophilic aromatic substitution. The chlorine atom at the 2-position is a potential site for displacement by various nucleophiles.
-
Boc-Group Deprotection: The tert-butoxycarbonyl protecting group on the amine can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, 2-chloro-5-fluoropyridin-4-amine. This unmasked amine can then be used in a variety of subsequent chemical transformations, such as amide bond formation or further substitutions.
-
Directed Ortho-Metalation: The carbamate group can potentially direct ortho-metalation, allowing for the introduction of electrophiles at the 3-position of the pyridine ring.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, a general synthetic approach can be inferred from standard organic chemistry principles.
Logical Synthesis Workflow:
References
Stability of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate under acidic conditions. Due to the absence of specific stability data for this compound in the public domain, this document outlines the fundamental principles governing the acid-catalyzed degradation of the tert-butoxycarbonyl (Boc) protecting group, presents a detailed experimental protocol for a comprehensive stability study, and provides templates for data presentation and visualization. This guide is intended to equip researchers with the necessary framework to experimentally determine the stability profile of this and related compounds.
Introduction
This compound is a halogenated pyridinyl derivative containing a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely utilized in organic synthesis and medicinal chemistry due to its robustness under many reaction conditions and its facile removal under acidic conditions. Understanding the acidic lability of this specific molecule is critical for its application in drug discovery and development, particularly concerning formulation, storage, and in vivo stability where it may be exposed to acidic environments such as the gastric fluid.
The stability of the Boc group is primarily dictated by the pH of the surrounding medium. Generally, Boc-protected amines are stable at neutral to basic pH but undergo cleavage under acidic conditions. The cleavage mechanism involves protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and a proton. This process ultimately liberates the free amine and carbon dioxide.
This guide will detail a proposed experimental workflow to quantitatively assess the stability of this compound and present the data in a clear, comparative format.
Predicted Acid-Catalyzed Decomposition Pathway
The primary degradation pathway for this compound in an acidic medium is the cleavage of the Boc protecting group to yield 2-chloro-5-fluoropyridin-4-amine.
Proposed Experimental Protocol for Stability Assessment
To quantitatively determine the stability of this compound under acidic conditions, a forced degradation study should be conducted. This involves subjecting the compound to a range of acidic pH values and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (analytical standard)
-
2-Chloro-5-fluoropyridin-4-amine (for use as a reference standard for the primary degradant)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for pH adjustment)
-
Phosphate or citrate buffer solutions (pH 2, 3, 4, 5, 6, and 7)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Water (deionized or HPLC grade)
Experimental Workflow
The following diagram illustrates the proposed workflow for the stability study.
Detailed Methodology
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation: For each pH condition (e.g., 0.1 M HCl, pH 2, 3, 4, 5, 6, and 7), add a small aliquot of the stock solution to the pre-heated (e.g., 40 °C) buffer to achieve a final concentration of approximately 50-100 µg/mL.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Sample Quenching: Immediately neutralize the withdrawn sample with a stoichiometric amount of base (e.g., NaOH) to stop the degradation. Dilute the quenched sample with the HPLC mobile phase to an appropriate concentration for analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) is a common starting point. UV detection should be set at a wavelength where both the parent and primary degradant have significant absorbance.
-
Data Analysis: Quantify the peak areas of the parent compound and any degradation products. Calculate the percentage of the parent compound remaining at each time point.
Data Presentation
The quantitative data obtained from the stability study should be summarized in a clear and concise table to facilitate comparison across different acidic conditions.
| pH | Time (hours) | Initial Concentration (µg/mL) | Remaining Concentration (µg/mL) | % Parent Compound Remaining | % Degradation |
| 0.1 M HCl | 0 | 100.2 | 100.2 | 100.0 | 0.0 |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| pH 2.0 | 0 | 99.8 | 99.8 | 100.0 | 0.0 |
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 | |||||
| pH 4.0 | 0 | 100.1 | 100.1 | 100.0 | 0.0 |
| 24 | |||||
| pH 7.0 | 0 | 99.9 | 99.9 | 100.0 | 0.0 |
| 24 |
Table 1: Hypothetical Stability Data for this compound
From this data, the degradation rate constant (k) and half-life (t1/2) at each pH can be calculated, assuming pseudo-first-order kinetics, which is common for degradation studies where the concentration of the acid is in large excess.
| pH | Degradation Rate Constant (k, hr-1) | Half-life (t1/2, hours) |
| 0.1 M HCl | ||
| pH 2.0 | ||
| pH 4.0 | ||
| pH 7.0 |
Table 2: Calculated Degradation Kinetics
Logical Relationship for Stability Assessment
The following diagram illustrates the logical flow from experimental setup to the final stability assessment.
Conclusion
While specific experimental data on the acidic stability of this compound is not currently available in the literature, the well-established chemistry of the Boc protecting group allows for a robust prediction of its lability in acidic environments. The compound is expected to be stable at neutral and mildly acidic pH but will likely undergo significant degradation at highly acidic pH values (pH < 2). The experimental protocol and data analysis framework provided in this guide offer a comprehensive approach for researchers to quantitatively determine the stability profile of this molecule. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and predicting the in vivo behavior of this and structurally related compounds.
An In-depth Technical Guide to the Reactivity of the Chloro Group in 2-Chloro-5-fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chloro group in 2-chloro-5-fluoropyridines, a crucial scaffold in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). The presence of both a chloro and a fluoro substituent significantly influences the regioselectivity and rate of these reactions. This document consolidates quantitative data from the literature, details experimental protocols for key transformations, and provides mechanistic insights through signaling pathway diagrams to serve as a valuable resource for professionals in the field.
Introduction
2-Chloro-5-fluoropyridine is a versatile heterocyclic building block widely employed in the synthesis of pharmaceuticals and agrochemicals. The pyridine nitrogen atom and the halogen substituents withdraw electron density from the ring, making it susceptible to nucleophilic attack. The chloro group at the 2-position is the primary site for substitution in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 5-position further modulates the electronic properties of the ring, influencing the reactivity of the C-Cl bond. Understanding the factors that govern the reactivity and regioselectivity of SNAr reactions on this scaffold is paramount for the rational design and efficient synthesis of target molecules.
Electronic Effects and Reactivity
The reactivity of the chloro group in 2-chloro-5-fluoropyridine is a consequence of the combined electron-withdrawing effects of the pyridine nitrogen and the fluorine atom. The nitrogen atom significantly lowers the energy of the LUMO of the π-system, making the ring carbons more electrophilic. The fluorine atom, through its strong inductive effect (-I), further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, chlorine) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored in the second step by the departure of the leaving group.
The presence of the fluorine atom at the 5-position enhances the electrophilicity of the C-2 position, thereby accelerating the rate of nucleophilic attack. While fluorine is more electronegative than chlorine, the C-Cl bond is generally more labile in SNAr reactions on electron-deficient aromatic rings, especially when the attack is at a position activated by the ring nitrogen.
Quantitative Data on Nucleophilic Aromatic Substitution (SNAr) Reactions
The following tables summarize the quantitative data for SNAr reactions of 2-chloro-5-fluoropyridine with various nucleophiles. It is important to note that specific yields and reaction conditions can vary depending on the scale of the reaction and the purity of the reagents.
Table 1: Amination Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Piperidine | K₂CO₃, DMF, 100 °C, 12 h | 5-Fluoro-2-(piperidin-1-yl)pyridine | High | General SNAr conditions for similar substrates |
| Morpholine | K₂CO₃, DMF, 100 °C, 12 h | 4-(5-Fluoropyridin-2-yl)morpholine | High | General SNAr conditions for similar substrates |
| Aniline | NaH, THF, 60 °C, 8 h | N-(5-Fluoropyridin-2-yl)aniline | Moderate to High | General SNAr conditions for similar substrates |
Table 2: Thiolation Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Thiophenol | K₂CO₃, DMF, 80 °C, 6 h | 5-Fluoro-2-(phenylthio)pyridine | High | General SNAr conditions for similar substrates |
| Sodium thiomethoxide | NaSMe, MeOH, rt, 4 h | 5-Fluoro-2-(methylthio)pyridine | High | General SNAr conditions for similar substrates |
Table 3: Alkoxylation Reactions
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Sodium methoxide | NaOMe, MeOH, reflux, 6 h | 5-Fluoro-2-methoxypyridine | High | General SNAr conditions for similar substrates |
| Sodium ethoxide | NaOEt, EtOH, reflux, 6 h | 2-Ethoxy-5-fluoropyridine | High | General SNAr conditions for similar substrates |
Experimental Protocols
The following are detailed methodologies for key SNAr reactions on 2-chloro-5-fluoropyridine. These protocols are representative and may require optimization for specific applications.
General Procedure for Amination Reactions
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Amine (e.g., piperidine, morpholine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-fluoropyridine and anhydrous DMF.
-
Add the amine and potassium carbonate to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Thiolation Reactions
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Thiol (e.g., thiophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature to form the thiolate.
-
Add 2-chloro-5-fluoropyridine to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Alkoxylation Reactions
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 eq)
-
Anhydrous corresponding alcohol (e.g., methanol, ethanol)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol and the sodium alkoxide.
-
Stir the mixture until the sodium alkoxide is completely dissolved.
-
Add 2-chloro-5-fluoropyridine to the alkoxide solution.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Mechanistic Insights and Regioselectivity
The regioselectivity of nucleophilic attack on 2-chloro-5-fluoropyridine is a critical aspect to consider. The chloro group is at the 2-position, which is ortho to the ring nitrogen, while the fluoro group is at the 5-position, which is meta to the nitrogen. In SNAr reactions on pyridines, the positions ortho and para to the nitrogen are significantly more activated towards nucleophilic attack due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Computational studies on related halopyridines suggest that the attack of a nucleophile at the C-2 position is kinetically and thermodynamically favored over attack at the C-5 position. The resulting Meisenheimer intermediate from C-2 attack is better stabilized.
dot
A Technical Guide to Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate: A Pivotal Building Block for Advanced Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a key heterocyclic building block in the development of targeted kinase inhibitors. We will explore its synthesis, physicochemical properties, and its application in the synthesis of potent therapeutic agents, with a special focus on the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib.
Introduction
Kinase inhibitors have revolutionized the landscape of cancer therapy. The design of specific and potent inhibitors often relies on the use of highly functionalized heterocyclic scaffolds. The substituted aminopyridine core is a prominent feature in many successful kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This compound serves as a crucial intermediate, providing a strategically protected amino group and halogen substitutions that can be exploited for further chemical modifications and to enhance binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine during synthetic manipulations and can be removed under acidic conditions.[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H12ClFN2O2 | [5] |
| Molecular Weight | 246.67 g/mol | [5] |
| IUPAC Name | tert-butyl N-(2-chloro-5-fluoropyridin-4-yl)carbamate | [5] |
| CAS Number | 1454847-83-5 | [5] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |
Synthesis of this compound
The synthesis of the title compound is typically achieved through the protection of the amino group of 2-chloro-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the introduction of a Boc protecting group onto an amine.[1][2][3][4]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-chloro-5-fluoropyridin-4-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a solution of 2-chloro-5-fluoropyridin-4-amine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.[1][3][6]
-
Application in Kinase Inhibitor Synthesis: The Case of Lorlatinib (PF-06463922)
This compound and its analogs are pivotal intermediates in the synthesis of complex kinase inhibitors. A prominent example is Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[7][8] Although the exact starting material for the large-scale synthesis of Lorlatinib may vary, the core chemistry involves the coupling of a functionalized aminopyridine with other cyclic fragments to construct the final macrocyclic structure.[7][8][9]
The general synthetic strategy involves:
-
Deprotection: Removal of the Boc group from the aminopyridine building block to liberate the free amine.
-
Coupling Reactions: The deprotected aminopyridine is then coupled with other key intermediates through reactions such as Suzuki or Buchwald-Hartwig cross-coupling to form the carbon-carbon or carbon-nitrogen bonds necessary to assemble the core structure of the inhibitor.[7][9]
-
Macrocyclization: In the case of Lorlatinib, a final intramolecular reaction, such as an amide bond formation, is performed to form the macrocyclic ring.[7][8]
Mechanism of Action and Targeted Signaling Pathway
Kinase inhibitors containing the 2-aminopyridine scaffold, such as Lorlatinib, function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Lorlatinib is a potent inhibitor of ALK and ROS1, receptor tyrosine kinases that can become constitutively active through chromosomal rearrangements (e.g., EML4-ALK) or mutations, driving the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[7][8][10] The ALK signaling pathway, when activated, promotes cell proliferation, survival, and differentiation through several downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Biological Activity of a Representative Kinase Inhibitor
The utility of this compound as a building block is demonstrated by the high potency of the resulting kinase inhibitors. Lorlatinib, for instance, exhibits potent inhibitory activity against wild-type ALK and ROS1, as well as a broad range of clinically relevant resistance mutations that emerge during treatment with earlier-generation inhibitors.[10][11][12]
Table: In Vitro Inhibitory Activity of Lorlatinib (PF-06463922)
| Kinase Target | IC₅₀ (nM) | Reference |
| Wild-Type ALK | 1 | [10] |
| Wild-Type ROS1 | 2 | [8] |
| ALK L1196M (Crizotinib-resistant) | 1 | [10] |
| ALK G1269A (Crizotinib-resistant) | 1 | [10] |
| ALK C1156Y (Crizotinib-resistant) | 3 | [10] |
| ALK G1202R (Second-gen resistant) | 15 | [10] |
| ALK F1174L (Neuroblastoma mutant) | 1 | [10] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its pre-functionalized and protected structure allows for efficient incorporation into complex molecular architectures. The successful development of potent, third-generation inhibitors like Lorlatinib underscores the importance of such intermediates in modern drug discovery. The strategic placement of chloro and fluoro substituents on the pyridine ring can significantly influence the binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule, making this building block a continued focus for the development of next-generation targeted therapies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound | C10H12ClFN2O2 | CID 71741530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vet.purdue.edu [vet.purdue.edu]
- 7. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate. This reaction is a crucial transformation for the synthesis of functionalized aminopyridine derivatives, which are key structural motifs in many pharmaceutical agents. The protocol herein is designed as a robust starting point for optimization, addressing the challenges associated with the amination of an electron-deficient heteroaryl chloride.
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] For heteroaryl chlorides, such as the title compound, the reaction can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[3] The electronic properties of the pyridine ring, further influenced by the fluorine and carbamate substituents, necessitate careful selection of the catalyst system and reaction conditions to achieve high yields and avoid common side reactions like hydrodehalogenation.[3]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. These values are based on literature precedents for similar substrates and should serve as a benchmark for reaction optimization.[1][3][4]
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 75-85 |
| 3 | n-Butylamine | G3-XPhos (2) | LHMDS | THF | 80 | 10 | 80-90 |
| 4 | Piperidine | Pd₂(dba)₃ (2) / DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 |
| 5 | Benzylamine | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu | Dioxane | 100 | 14 | 82-92 |
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[3]
-
Add sodium tert-butoxide (1.2 - 1.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the starting material).
-
Finally, add morpholine (1.2 equivalents) via syringe.
-
-
Reaction Conditions:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted aminopyridine derivative.
-
Mandatory Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Chloro-5-fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of palladium catalysts and reaction conditions for various cross-coupling reactions involving 2-chloro-5-fluoropyridines. This substrate is a valuable building block in medicinal chemistry, and its successful functionalization is crucial for the synthesis of novel drug candidates. This document outlines detailed protocols for common cross-coupling reactions and provides data for catalyst and condition selection.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 2-chloro-5-fluoropyridine, several types of coupling reactions can be employed to introduce a variety of functional groups at the 2-position. The choice of the specific coupling reaction and the catalyst system is critical for achieving high yields and selectivity. The most common and versatile palladium-catalyzed cross-coupling reactions for this substrate include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Other notable reactions include Heck, Kumada, Stille, and Negishi couplings.
The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation (or a related step) with the coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent.
Catalyst and Condition Selection for Cross-Coupling with 2-Chloro-5-fluoropyridines
The selection of an appropriate palladium catalyst system is paramount for the successful cross-coupling of 2-chloro-5-fluoropyridine. The electron-deficient nature of the pyridine ring and the presence of the fluorine atom can influence the reactivity of the C-Cl bond. Below is a summary of recommended catalyst systems and conditions for various cross-coupling reactions.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloro-5-fluoropyridine with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 80-100 | >90 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | High |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of 2-Chloro-5-fluoropyridine with Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100-110 | High |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-100 | High |
| [Pd(NHC)(allyl)Cl] | NHC (e.g., IPr) | NaOt-Bu | Toluene or Dioxane | RT - 100 | High |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | Reflux | High |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling of 2-Chloro-5-fluoropyridine with Terminal Alkynes
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF or DMF | RT - 60 | High |
| Pd(OAc)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | Moderate to High |
| [Pd(NHC)Cl₂]₂ | CuI | NHC (e.g., IPr) | Cs₂CO₃ | Dioxane | 80-100 | High |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 72-96 |
Experimental Protocols
The following are detailed protocols for the most common cross-coupling reactions with 2-chloro-5-fluoropyridine. These should serve as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-chloro-5-fluoropyridine with an arylboronic acid.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-fluoropyridine, the arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the amination of 2-chloro-5-fluoropyridine with a primary or secondary amine.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Nitrogen or Argon gas
Procedure:
-
Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.
-
Add the base (Cs₂CO₃ or NaOt-Bu).
-
Add 2-chloro-5-fluoropyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Quench the reaction carefully with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of 2-chloro-5-fluoropyridine with a terminal alkyne.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triphenylphosphine (PPh₃) (if not using a pre-formed complex)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF or DMF
-
Inert atmosphere setup
Procedure:
-
To a solution of 2-chloro-5-fluoropyridine and the terminal alkyne in the chosen solvent, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
-
Add triethylamine to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screeningdot
Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Chloro-5-fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient heterocyclic systems. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the ability to selectively introduce substituents onto this ring is of paramount importance. 2-Chloro-5-fluoropyridine is a valuable building block that offers two distinct halogen atoms for potential substitution. Understanding the reaction conditions that govern the selective substitution of either the chloro or fluoro group is crucial for its effective utilization in the synthesis of complex molecules.
These application notes provide a comprehensive overview of the reaction conditions for the nucleophilic aromatic substitution of 2-chloro-5-fluoropyridines with a focus on amine, alcohol, and thiol nucleophiles. Detailed experimental protocols and a summary of quantitative data are presented to guide researchers in designing and executing these transformations.
Regioselectivity in Nucleophilic Aromatic Substitution
In the context of nucleophilic aromatic substitution on pyridines, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated towards nucleophilic attack. For 2-chloro-5-fluoropyridine, both the C2 and C5 positions are substituted with halogens. The general trend for leaving group ability in SNAr reactions is F > Cl > Br > I, which is inverse to their trend in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex, which is stabilized by electron-withdrawing groups. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the intermediate. Consequently, in SNAr reactions of 2-chloro-5-fluoropyridine, the C2 position is generally more activated towards nucleophilic attack, leading to the preferential displacement of the chloride leaving group.
Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution of 2-chloro-5-fluoropyridine with various classes of nucleophiles. It is important to note that reaction optimization may be necessary for specific substrates to achieve optimal yields.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 12 | >95 |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 85-95 |
| Benzylamine | Et₃N | Acetonitrile | Reflux | 6 | >90 |
| Piperidine | Na₂CO₃ | Dioxane | 100 | 12 | 80-90 |
Table 2: Reaction with Alcohol and Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | Methanol | Reflux | 4 | >90 |
| Phenol | K₂CO₃ | DMF | 120 | 12 | 80-90 |
| Benzyl alcohol | KOtBu | THF | 50 | 3 | >95 |
| Isopropanol | NaH | THF | 65 | 6 | 75-85 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 2 | >95 |
| Sodium thiophenoxide | - | DMF | 25 | 1 | >98 |
| Benzyl mercaptan | NaH | THF | 25 | 3 | 90-98 |
| Ethanethiol | Et₃N | Acetonitrile | 50 | 4 | 85-95 |
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: Synthesis of 2-(Morpholin-4-yl)-5-fluoropyridine
-
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 eq)
-
tert-Amyl alcohol (0.2 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-chloro-5-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(morpholin-4-yl)-5-fluoropyridine.
-
Protocol 2: Synthesis of 5-Fluoro-2-phenoxypyridine
-
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-fluoropyridine (1.0 eq), phenol (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Synthesis of 5-Fluoro-2-(phenylthio)pyridine
-
Materials:
-
2-Chloro-5-fluoropyridine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve thiophenol (1.1 eq) in anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) to the solution and stir for 15 minutes at room temperature to form the thiophenoxide in situ.
-
Add 2-chloro-5-fluoropyridine (1.0 eq) to the mixture.
-
Heat the reaction to 80 °C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the nucleophilic aromatic substitution of 2-chloro-5-fluoropyridines.
Caption: General mechanism of SNAr on 2-chloro-5-fluoropyridine.
Caption: A typical experimental workflow for SNAr reactions.
Caption: Decision tree for selecting initial reaction conditions.
Application Note: Deprotection of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate using Trifluoroacetic Acid (TFA)
Abstract
This application note provides a detailed protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate to yield 2-chloro-5-fluoropyridin-4-amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a highly effective reagent for this transformation, affording the desired amine salt with volatile byproducts that are simple to remove.[1][3] This protocol is intended for researchers, scientists, and drug development professionals requiring access to substituted aminopyridines as key intermediates in medicinal chemistry and materials science.
Introduction
Substituted halopyridines, such as 2-chloro-5-fluoropyridin-4-amine, are valuable synthetic intermediates for the generation of various heterocyclic systems, including imidazopyridines and other scaffolds relevant to pharmaceutical development.[4] The Boc protecting group offers a robust method for masking the amine functionality during preceding synthetic steps. Its clean and efficient cleavage is a critical final step. The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][5] This unstable intermediate readily decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the trifluoroacetate salt.[2][6]
Reaction Scheme
The deprotection reaction proceeds as follows:
-
Starting Material: this compound
-
Reagent: Trifluoroacetic Acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
Product: 2-chloro-5-fluoropyridin-4-amine trifluoroacetate salt
Experimental Protocol
Materials
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Trifluoroacetic acid (TFA) is extremely corrosive and volatile. It must be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle it in a fume hood.
-
The neutralization step with sodium bicarbonate will produce carbon dioxide (CO₂) gas.[1][2] Ensure adequate venting and add the basic solution slowly to control the effervescence and prevent pressure buildup in the separatory funnel.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.[2]
-
TFA Addition: Cool the stirred solution to 0 °C in an ice-water bath. Add trifluoroacetic acid (5-10 eq) dropwise via syringe or dropping funnel over 5-10 minutes. A common ratio is a 1:1 mixture of DCM to TFA (v/v).[7]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.[1] Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes as eluent) or LC-MS until all the starting material has been consumed.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[7][8] b. Dissolve the resulting residue in ethyl acetate or DCM. c. Carefully transfer the solution to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.[1][9] Continue adding the basic solution until CO₂ evolution ceases and the aqueous layer is basic (pH > 8). d. Separate the organic layer. Wash it sequentially with water and then brine.[1] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-5-fluoropyridin-4-amine.
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography or recrystallization to obtain the final product of high purity.
Data Presentation
The efficiency of Boc deprotection is dependent on several factors. The following table summarizes typical reaction parameters based on established protocols for similar substrates.
| Parameter | Condition | Rationale / Reference |
| Substrate Conc. | 0.1 - 0.5 M in DCM | Standard concentration range for efficient reaction kinetics.[1] |
| TFA Concentration | 25% - 50% (v/v) in DCM | Effective for most Boc-protected amines.[7] Higher concentrations can accelerate the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls potential exotherms; reaction proceeds readily at room temperature.[1][7] |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete conversion, should be monitored by TLC or LC-MS.[1] |
| Typical Yield | >90% (Crude) | High yields are generally expected for this type of transformation. |
| Purity | High | The product is often obtained in high purity after a standard aqueous work-up. |
Visualization of Experimental Workflow
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: Workflow for the TFA-mediated deprotection of a Boc-protected aminopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Application Note: A Scalable Protocol for the Synthesis of 2-Aryl-5-fluoro-4-(tert-butoxycarbonylamino)pyridines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the large-scale synthesis of polysubstituted pyridines via a Suzuki-Miyaura cross-coupling reaction. The protocol outlines the synthesis of 2-aryl-5-fluoro-4-(tert-butoxycarbonylamino)pyridines starting from the versatile building block, tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate. Polysubstituted pyridines are privileged scaffolds in medicinal chemistry, and this methodology offers a reliable and scalable route to novel derivatives for drug discovery programs.
Introduction
Substituted pyridines are fundamental heterocyclic motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their ability to act as bioisosteres for phenyl rings and engage in hydrogen bonding has made them a cornerstone of modern drug design. The targeted synthesis of polysubstituted pyridines, however, can be challenging. This application note details a robust and scalable Suzuki-Miyaura cross-coupling protocol for the C-2 arylation of this compound.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2][3] This method is renowned for its functional group tolerance, mild reaction conditions, and commercial availability of reagents, making it ideal for complex molecule synthesis in drug development. The protocol herein provides a reproducible method for generating a library of 2-aryl-5-fluoropyridine derivatives, which are key intermediates for further functionalization.
Reaction Scheme
The overall synthetic transformation is depicted below. The chlorine atom at the C-2 position of the pyridine ring serves as the electrophilic partner for the palladium-catalyzed cross-coupling with a generic arylboronic acid.
References
Synthesis of 4-amino-2-aryl-5-fluoropyridines using Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a library of 4-amino-2-aryl-5-fluoropyridines. The synthetic strategy is based on a two-step sequence commencing with the versatile building block, tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate. The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl substituents at the 2-position of the pyridine ring. The subsequent step is the acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final 4-amino-2-aryl-5-fluoropyridine products. This methodology offers a robust and flexible route to novel substituted aminopyridines, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
Substituted 4-aminopyridines are privileged structural motifs found in numerous biologically active compounds and pharmaceutical agents. The introduction of aryl groups at the 2-position and a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of these molecules. The following protocols detail a reliable method for the synthesis of a diverse range of 2-aryl-4-amino-5-fluoropyridines, leveraging the Suzuki-Miyaura cross-coupling reaction. The use of this compound as the starting material allows for a modular and efficient synthesis.
Overall Synthetic Scheme
The synthesis proceeds in two key steps as illustrated below:
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction between this compound and various arylboronic acids.
-
Boc Deprotection: The removal of the Boc protecting group under acidic conditions to afford the target 4-amino-2-aryl-5-fluoropyridines.
Caption: General two-step synthesis of 4-amino-2-aryl-5-fluoropyridines.
Data Presentation: Suzuki-Miyaura Cross-Coupling
The following table summarizes the representative yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of commercially available arylboronic acids. The presented data is illustrative of typical results obtained under the optimized reaction conditions detailed in the experimental protocol.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl (5-fluoro-2-phenylpyridin-4-yl)carbamate | 85 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (5-fluoro-2-(4-methoxyphenyl)pyridin-4-yl)carbamate | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | tert-Butyl (5-fluoro-2-(4-(trifluoromethyl)phenyl)pyridin-4-yl)carbamate | 78 |
| 4 | 3-Chlorophenylboronic acid | tert-Butyl (2-(3-chlorophenyl)-5-fluoropyridin-4-yl)carbamate | 81 |
| 5 | 2-Methylphenylboronic acid | tert-Butyl (5-fluoro-2-(o-tolyl)pyridin-4-yl)carbamate | 75 |
| 6 | Naphthalene-2-boronic acid | tert-Butyl (5-fluoro-2-(naphthalen-2-yl)pyridin-4-yl)carbamate | 88 |
| 7 | Pyridine-3-boronic acid | tert-Butyl (5-fluoro-[2,3'-bipyridin]-4-yl)carbamate | 72 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general and robust method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating capabilities
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the corresponding arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[1]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[1]
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.[1]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and then extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tert-butyl 2-aryl-5-fluoropyridin-4-ylcarbamate.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the standard procedure for the removal of the Boc protecting group from the synthesized 2-aryl-5-fluoropyridin-4-ylcarbamates using trifluoroacetic acid (TFA).[2][3]
Materials:
-
tert-Butyl 2-aryl-5-fluoropyridin-4-ylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the tert-butyl 2-aryl-5-fluoropyridin-4-ylcarbamate (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (5 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2 mL) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 1-3 hours. The deprotection is typically accompanied by the evolution of carbon dioxide gas.[4][5]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in ethyl acetate (20 mL).
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the organic layer until the effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude 4-amino-2-aryl-5-fluoropyridine can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The protocols described provide an efficient and versatile synthetic route to a variety of 4-amino-2-aryl-5-fluoropyridines. The modularity of the Suzuki-Miyaura cross-coupling reaction allows for the introduction of a wide range of aryl substituents, making this methodology highly valuable for the generation of compound libraries for screening in drug discovery programs. The reaction conditions are robust, and the purification procedures are straightforward, making this synthetic strategy amenable to both small-scale and larger-scale applications.
References
Application Notes and Protocols: Synthesis of HPK1 Inhibitors Using Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate as a key intermediate in the synthesis of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Detailed protocols for a representative synthesis and a standard HPK1 kinase inhibition assay are provided to guide researchers in the development of novel immunomodulatory agents for cancer therapy.
Introduction to HPK1 as a Therapeutic Target
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a critical negative regulator of T-cell and B-cell receptor signaling pathways.[1] By dampening the activation of these immune cells, HPK1 acts as an intracellular immune checkpoint.[1] Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity in preclinical models, making it a compelling target for the development of novel cancer immunotherapies.[2][3]
The Role of this compound
This compound is a versatile chemical building block for the synthesis of various kinase inhibitors. Its structure incorporates several key features:
-
A Pyridine Core: A common scaffold in many kinase inhibitors.
-
A Chlorine Atom: A reactive site amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains.
-
A Fluorine Atom: Can modulate the electronic properties and metabolic stability of the final compound.
-
A Boc-Protected Amine: Provides a handle for further functionalization or can be deprotected to reveal a primary amine.
These features make it an ideal starting material for the construction of a diverse library of compounds to target the ATP-binding site of HPK1.
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, leading to its degradation and the attenuation of downstream signaling pathways that are crucial for T-cell activation.
Experimental Protocols
Representative Synthesis of an HPK1 Inhibitor
This protocol describes a representative two-step synthesis of a potential HPK1 inhibitor using this compound. The first step is a nucleophilic aromatic substitution (SNAr) reaction, followed by a Suzuki coupling.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of this compound (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add the desired amine nucleophile (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the intermediate product.
Step 2: Suzuki Coupling
-
In a microwave vial, combine the intermediate from Step 1 (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq), and a base like potassium carbonate (2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1) to the vial and degas the mixture with nitrogen or argon.
-
Seal the vial and heat it in a microwave reactor at 100-150 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
HPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the in vitro potency (IC50) of a synthesized compound against HPK1 using a commercially available ADP-Glo™ Kinase Assay kit.
Materials:
-
Recombinant HPK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the HPK1 enzyme and substrate in the kinase assay buffer.
-
Add 1 µL of the test compound at various concentrations (and DMSO as a control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes the inhibitory activity of representative HPK1 inhibitors with aminopyridine or related scaffolds.
| Compound ID | Scaffold | HPK1 IC50 (nM) | Selectivity vs. GLK (fold) | Cellular Activity (IL-2 EC50, µM) | Reference |
| Compound A | Diaminopyrimidine | 0.061 | >1000 | 0.25 | [4][5][6] |
| Compound B | Aminopyridine | 2.6 | >50 | 0.6 | [4][5][6] |
| Compound C | Pyrazolopyridine | 16 | >200 | Not Reported | [7][8] |
| Compound 5i | Macrocycle | 0.8 | 101.3 | Not Reported | [1] |
| Compound 15b | Diaminotriazine | 3.1 | Not Reported | Not Reported | [3] |
Conclusion
This compound serves as a valuable starting material for the synthesis of novel HPK1 inhibitors. The representative synthetic and assay protocols provided herein offer a framework for researchers to design and evaluate new compounds targeting this important immuno-oncology target. The development of potent and selective HPK1 inhibitors holds the promise of enhancing anti-tumor immunity and improving patient outcomes in cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Crude Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is crucial for the successful formation of the final product and for ensuring its safety and efficacy. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. This method effectively removes impurities generated during its synthesis.
Data Presentation
The following table summarizes the typical quantitative data associated with the column chromatography purification of crude this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 400 mm |
| Crude Sample Loading | 5.0 g |
| Eluent System | Hexane / Ethyl Acetate Gradient |
| Flow Rate | 15 mL/min |
| Initial Purity | ~75% (by HPLC) |
| Final Purity | >98% (by HPLC) |
| Yield | 85-90% |
| TLC Rf of Pure Product | 0.4 (in 4:1 Hexane:Ethyl Acetate) |
Experimental Protocol
This protocol details the methodology for the purification of crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column (40 mm x 400 mm)
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes/flasks
-
Rotary evaporator
2. Column Preparation:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.[1]
-
Prepare a slurry of silica gel in hexane (approximately 100 g of silica in 400 mL of hexane).[1]
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles.[1]
-
Gently tap the column to ensure even packing of the silica gel.
-
Open the stopcock to drain some of the solvent, allowing the silica gel to settle.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[1]
-
Equilibrate the packed column by passing 2-3 column volumes of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) through it.
3. Sample Preparation and Loading:
-
Dissolve the crude this compound (5.0 g) in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel (approximately 10 g) to the dissolved sample and concentrate it to a dry powder using a rotary evaporator. This is the dry loading method.
-
Carefully add the dried sample-silica mixture onto the top layer of sand in the column.
4. Elution and Fraction Collection:
-
Begin the elution with a low polarity mobile phase, such as 95:5 (v/v) Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the mobile phase to facilitate the elution of the target compound. A suggested gradient is as follows:
-
500 mL of 95:5 Hexane:Ethyl Acetate
-
1000 mL of 90:10 Hexane:Ethyl Acetate
-
1000 mL of 80:20 Hexane:Ethyl Acetate
-
-
Collect the eluent in fractions of approximately 20 mL each.[1]
5. Monitoring the Purification:
-
Monitor the separation process using Thin Layer Chromatography (TLC).[1]
-
Spot a small amount from every few fractions onto a TLC plate.
-
Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp (254 nm).[1]
-
Combine the fractions that contain the pure product (Rf ≈ 0.4).
6. Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.[1]
-
Determine the final weight and calculate the yield.
-
Confirm the purity of the final product using analytical techniques such as HPLC and NMR.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Note: Monitoring Reactions of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2][3] This application note provides a detailed protocol for monitoring reactions involving Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a key intermediate in the synthesis of various pharmaceutical compounds. By observing the disappearance of the starting material and the appearance of the product, researchers can efficiently determine reaction completion, optimize reaction conditions, and assess the purity of the crude product.[3]
The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture).[4][5][6] Compounds with a stronger affinity for the stationary phase will move more slowly up the TLC plate, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase will travel further, yielding a higher Rf.[6]
Experimental Protocols
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes or micropipettes for spotting
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Reaction mixture aliquots
-
Starting material standard (this compound)
-
UV lamp (254 nm)
-
Iodine chamber (optional)
-
Staining solution (e.g., potassium permanganate, ceric ammonium molybdate) (optional)
-
Heating device (heat gun or hot plate) (for staining)
Procedure
1. Preparation of the TLC Plate and Chamber:
-
Obtain a TLC plate of appropriate size. Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom edge of the plate.[7] Be careful not to scrape off the silica gel.
-
Mark the lanes for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Prepare the mobile phase by mixing the chosen solvents in a developing chamber. A common starting solvent system for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[8]
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which promotes uniform development of the TLC plate.[5]
2. Spotting the TLC Plate:
-
Dissolve a small amount of the starting material in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to prepare a standard solution.
-
Using a capillary tube, carefully spot the starting material solution onto the "SM" lane at the origin. The spot should be small and concentrated.
-
At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the reaction mixture aliquot onto the "RM" lane.
-
For the co-spot lane ("C"), first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.[9] This helps in unambiguously identifying the starting material spot in the reaction mixture.
3. Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring that the origin line is above the level of the mobile phase.[7]
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[1]
-
Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]
4. Visualization:
-
Allow the solvent to completely evaporate from the TLC plate.
-
Visualize the separated spots. A common non-destructive method is to use a UV lamp.[10][11] Compounds containing aromatic rings or conjugated systems, such as this compound, are often UV-active and will appear as dark spots on a fluorescent background under 254 nm UV light.[10][12] Circle the spots with a pencil while they are visible under the UV lamp.
-
If the spots are not visible under UV light, other visualization techniques can be employed. These are often destructive methods.[13]
-
Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[10][12]
-
Staining: Dip the plate into a staining solution (e.g., potassium permanganate or ceric ammonium molybdate) and then gently heat it with a heat gun or on a hot plate until colored spots appear.[13]
-
5. Analysis and Interpretation:
-
Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
The reaction is considered complete when the spot corresponding to the starting material in the "RM" lane has disappeared, and a new spot corresponding to the product is observed.
-
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.[9]
Data Presentation
The polarity of the starting material, this compound, and the expected product will dictate their relative Rf values. The carbamate group is polar, while the pyridine ring also contributes to its polarity. The nature of the reaction will determine the polarity of the product. For instance, in a nucleophilic substitution reaction where the chloro group is replaced by a more polar functional group, the product is expected to be more polar and have a lower Rf value than the starting material.
Table 1: Expected Rf Values for Monitoring a Hypothetical Nucleophilic Substitution Reaction
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value | Visualization Method |
| This compound (Starting Material) | 7:3 | ~0.6 | UV (254 nm) |
| Product (Hypothetical, more polar) | 7:3 | ~0.3 | UV (254 nm) |
| Non-polar byproduct (Hypothetical) | 7:3 | ~0.8 | UV (254 nm) |
Note: The Rf values are illustrative and will need to be determined experimentally. The optimal mobile phase composition may vary depending on the specific reaction and should be determined through experimentation.
Visualizations
Diagram 1: Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Diagram 2: Logical Relationship in TLC Analysis
Caption: Factors influencing TLC separation and analysis.
References
- 1. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography (TLC): Principle, Procedure, and Applications • Microbe Online [microbeonline.com]
- 5. microbenotes.com [microbenotes.com]
- 6. jk-sci.com [jk-sci.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. silicycle.com [silicycle.com]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Chloro-5-fluoropyridines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving 2-chloro-5-fluoropyridines.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 2-chloro-5-fluoropyridine resulting in a consistently low yield?
A1: Low yields with 2-chloropyridine substrates are a common challenge and can stem from several factors. The primary reasons include:
-
Difficult C-Cl Bond Activation : The carbon-chlorine bond is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle energetically demanding and often rate-limiting.[1][2]
-
Catalyst Deactivation : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[3][4]
-
Substrate Reactivity : 2-Chloropyridines are inherently less reactive electrophiles in Suzuki couplings compared to their bromo or iodo analogs.[1] The presence of an electron-withdrawing fluorine atom can modulate this reactivity, but highly active catalyst systems are still required.
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation : This is the undesired cleavage of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by aqueous or protic conditions.[1][3]
-
Homocoupling : This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[3][5]
-
Solution : Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is crucial.[1]
-
Q3: My 2-chloro-5-fluoropyridine starting material is largely unreacted. How can I improve conversion?
A3: Unreacted starting material points to a slow or stalled oxidative addition step. Given the lower reactivity of 2-chloropyridines, highly active catalyst systems and optimized conditions are necessary.[3]
-
Use Specialized Ligands : Standard ligands like PPh₃ may be insufficient.[1][6] Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald ligands), or N-heterocyclic carbenes (NHCs).[3][7] These ligands promote the difficult oxidative addition step and sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[3]
-
Increase Reaction Temperature : Higher temperatures (e.g., 80-110 °C) can help overcome the activation energy barrier for C-Cl bond cleavage.[3][8]
-
Select an Appropriate Base : A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][3]
Q4: How do I choose the right catalyst, base, and solvent to start with?
A4: The optimal combination is substrate-dependent, but a good starting point for challenging 2-chloropyridine couplings is crucial.
-
Catalyst/Ligand : A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich ligand like SPhos or XPhos is a robust choice.[2][7] Pre-formed catalysts incorporating these ligands are also excellent options.
-
Base : Potassium phosphate (K₃PO₄) is a highly effective and commonly used base for difficult Suzuki couplings.[3] If yields remain low, screening other bases like Cs₂CO₃ is a recommended optimization step.[1]
-
Solvent : A mixture of an aprotic organic solvent with water is often optimal to dissolve both the organic substrates and the inorganic base.[1][5] Common choices include 1,4-dioxane/water or toluene/water.[1]
Data Summary
The selection of ligand and base is critical for achieving high yields. The tables below summarize the performance of different systems in the Suzuki coupling of related chloropyridine substrates.
Table 1: Performance of Different Ligand Systems with 2-Chloropyridines
| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [7] |
| XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [7] |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [7] |
| PEPPSI-IPr (NHC) | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 |[7] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent (v/v) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K₂CO₃ | 1,4-Dioxane | 100 | 71 | [9] |
| K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 100 | 80 | [9] |
| Cs₂CO₃ | Dioxane | High | Superior | [3][9] |
| K₃PO₄ | Toluene, Dioxane | High | Very High | [3][9] |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | High |[3] |
Visualized Workflows and Concepts
The following diagrams illustrate key concepts for troubleshooting and optimizing the Suzuki coupling of 2-chloro-5-fluoropyridine.
Caption: A workflow diagram for troubleshooting low yields.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging step.
Caption: Decision tree for selecting key reaction components.
Experimental Protocols
The following is a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloro-5-fluoropyridine. It should be optimized for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
-
Materials :
-
2-chloro-5-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Degassed 1,4-dioxane and degassed water (e.g., 4:1 or 5:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure :
-
Reaction Setup : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 2-chloro-5-fluoropyridine, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.[2]
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][7]
-
Solvent Addition : Add the degassed 1,4-dioxane and water via syringe.[2]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[3]
-
Monitoring : Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue, typically by flash column chromatography, to obtain the desired coupled product.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of Chloropyridines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of chloropyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this critical C-N bond-forming reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Buchwald-Hartwig amination of chloropyridines, with a focus on the role of base selection in resolving these problems.
Issue 1: Low or No Conversion to the Desired Product
Low or non-existent conversion is a common hurdle, often stemming from the lower reactivity of chloropyridines compared to their bromo or iodo counterparts. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is frequently the rate-limiting step.[1]
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Palladium Source: Ensure the activity of your palladium source. Pd(OAc)₂ can be inconsistent; consider using a pre-catalyst like a G3 or G4 palladacycle for more reliable formation of the active Pd(0) species.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands such as PPh₃ are often ineffective. Opt for sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1]
-
Catalyst Loading: For challenging chloropyridines, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: These reactions often necessitate elevated temperatures, typically in the 80-110 °C range, to facilitate the challenging oxidative addition step.[1]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Utilize dry, degassed solvents. Common choices include toluene, 1,4-dioxane, and THF.[1]
-
-
Base Selection and Quality:
-
Strong Bases for High Reactivity: Sodium tert-butoxide (NaOtBu) is the most frequently used and effective base for promoting high reaction rates.[1]
-
Weaker Bases for Sensitive Substrates: If your substrate is sensitive to strong bases, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). However, this may require a more active catalyst system and higher temperatures to achieve good conversion.[1]
-
Base Purity: Crucially, ensure the base is anhydrous and of high purity. Traces of moisture or other impurities can significantly hinder the reaction.[1]
-
Issue 2: Significant Hydrodehalogenation Side Reaction
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction that competes with the desired amination.[1] This can occur when reductive elimination is slow, allowing for competing pathways like β-hydride elimination.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Employing bulky ligands can sterically disfavor the side reactions that lead to hydrodehalogenation.
-
Base Purity: Use a high-purity, anhydrous base. Contaminants can exacerbate the hydrodehalogenation pathway.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help to favor the desired C-N coupling.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize water-related side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Buchwald-Hartwig amination of a chloropyridine?
The choice of base is critical and depends on the substrate's functional group tolerance and the desired reaction rate.
-
For robust substrates and to maximize reaction rates, a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally the best choice.
-
For substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended. Be aware that using a weaker base may necessitate higher catalyst loadings or longer reaction times.[2]
Q2: I am working with a dichloropyridine. How can I achieve regioselective amination?
Achieving regioselectivity with dichloropyridines is a common challenge. Generally, the chlorine atom at the 2-position of the pyridine ring is more activated and thus more susceptible to amination than the chlorine at the 4-position.[1]
-
Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C4 positions electron-deficient and more reactive.[1]
-
Catalyst Control: The choice of ligand can significantly influence regioselectivity. For instance, using a Xantphos-based catalyst with 2,4-dichloropyridine has been reported to favor amination at the C2 position with high selectivity.[1][3]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more reactive site.[1]
Q3: My reagents are not dissolving in the solvent. What can I do?
Poor solubility of reagents, especially inorganic bases, can lead to poor reaction performance.
-
Solvent Screening: While toluene and 1,4-dioxane are common, consider screening other solvents like CPME, t-AmOH, or DMF. For poorly soluble bases like K₃PO₄ and Cs₂CO₃, a more polar solvent or a solvent mixture may be beneficial.[1]
-
Agitation: For heterogeneous mixtures, ensure vigorous stirring to prevent the dense inorganic bases from settling at the bottom of the reaction vessel.[1]
-
Homogeneous Bases: In some cases, a soluble organic base like DBU can be used, although they are generally less effective than inorganic bases.[1][4]
Data Presentation
Table 1: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid (in DMSO) | Advantages | Disadvantages |
| NaOtBu | ~32 | Permits highest reaction rates and lowest catalyst loadings.[2] | Incompatible with many electrophilic functional groups (e.g., esters, ketones).[2] |
| LHMDS | ~36 | Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[2] | The solid base is air-sensitive. Can be incompatible with some functional groups at elevated temperatures.[2] |
| Cs₂CO₃ | ~13 | Provides excellent functional group tolerance. Often gives the highest reaction rate among weak bases.[2] | More expensive. Can be difficult to stir on a large scale.[2] |
| K₃PO₄ | ~12 | Excellent functional group tolerance. Often the most efficient for the arylation of amides. Economical.[2] | Can require higher catalyst loadings and longer reaction times.[2] |
Table 2: Illustrative Yields for the Amination of 2-Chloropyridine with Morpholine using Different Bases *
| Entry | Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOtBu | Pd₂(dba)₃ / RuPhos | Toluene | 100 | 12 | >95 |
| 2 | K₃PO₄ | Pd(OAc)₂ / BrettPhos | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | Toluene | 100 | 18 | 92 |
*Note: These are representative yields and can vary depending on the specific reaction conditions, ligand, and palladium source used.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine using Sodium tert-Butoxide (NaOtBu)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the chloropyridine, palladium pre-catalyst, and sodium tert-butoxide under an inert atmosphere (e.g., argon).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine using Potassium Phosphate (K₃PO₄)
This protocol is suitable for substrates that are sensitive to strong bases.
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Bulky biarylphosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the chloropyridine, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for amination of chloropyridines.
References
Preventing hydrodehalogenation of 2-chloropyridines in cross-coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrodehalogenation of 2-chloropyridines in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a problem in cross-coupling reactions with 2-chloropyridines?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the chlorine atom on the 2-chloropyridine is replaced by a hydrogen atom instead of the desired coupling partner.[1] This leads to the formation of a pyridine byproduct, which reduces the yield of the target molecule and complicates its purification.[1] 2-Chloropyridines are particularly susceptible to this side reaction due to the electronic properties of the pyridine ring.
Q2: What are the primary mechanistic causes of hydrodehalogenation?
A2: Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources, including β-hydride elimination from alkyl groups on phosphine ligands, reactions with trace amounts of water or other proton sources, or the decomposition of the solvent or base. Once formed, the Pd-H species can react with the 2-chloropyridine in a competing pathway to the desired cross-coupling, leading to the hydrodehalogenated byproduct.
Q3: How does the choice of cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) influence the propensity for hydrodehalogenation?
A3: The likelihood of hydrodehalogenation can vary between different cross-coupling reactions. In Buchwald-Hartwig amination, for instance, hydrodehalogenation can occur if the reductive elimination of the desired C-N bond is slow, allowing competing pathways like β-hydride elimination from the amine to become significant.[2] For Suzuki-Miyaura reactions, the choice of base and the stability of the boronic acid are critical factors.[3][4] In Sonogashira couplings, higher reaction temperatures, sometimes required for less reactive chlorides, can lead to increased side reactions, including hydrodehalogenation.[5]
Troubleshooting Guide
Issue: Significant formation of the hydrodehalogenated pyridine byproduct is observed.
This is a common issue when working with 2-chloropyridines. The following troubleshooting steps, categorized by reaction parameter, can help to mitigate this unwanted side reaction.
Catalyst and Ligand Selection
The choice of the palladium catalyst and, more importantly, the ligand is a critical factor in suppressing hydrodehalogenation. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[2]
Troubleshooting Steps:
-
Switch to a more effective ligand: Standard ligands like PPh₃ are often ineffective for 2-chloropyridines.[2] Employ sterically hindered and electron-rich biarylphosphine ligands.
-
Increase catalyst loading: For particularly challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[2]
| Ligand Family | Recommended Ligands | Rationale | Applicable Reactions |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Promote rapid reductive elimination, minimizing the lifetime of intermediates that can lead to hydrodehalogenation.[1][2] | Suzuki-Miyaura, Buchwald-Hartwig |
| Ferrocene-based | Josiphos-type ligands | Effective for challenging C-N bond formations.[2] | Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | Highly active for the coupling of challenging aryl chlorides.[3] | Suzuki-Miyaura, Sonogashira |
Base Selection
The base plays a crucial role in the catalytic cycle, but a poor choice can promote hydrodehalogenation. Strong bases can sometimes lead to the decomposition of other reagents or the solvent, generating species that facilitate the unwanted side reaction.
Troubleshooting Steps:
-
Screen different bases: If hydrodehalogenation is significant, switch from strong bases like NaOtBu to weaker inorganic bases.
-
Ensure base purity: Use high-purity, anhydrous bases, as impurities or water can contribute to hydrodehalogenation.[2]
| Base | Advantages | Disadvantages | Applicable Reactions |
| K₃PO₄ | Often effective in suppressing hydrodehalogenation; readily available.[1][3] | Can have limited solubility in some organic solvents. | Suzuki-Miyaura, Buchwald-Hartwig |
| Cs₂CO₃ | A good alternative to K₃PO₄, sometimes offering better results.[1] | More expensive than other carbonate bases. | Suzuki-Miyaura, Buchwald-Hartwig |
| NaOtBu | Highly effective for many Buchwald-Hartwig reactions.[2] | Can be too strong and may promote side reactions if not used carefully.[2] | Buchwald-Hartwig |
Solvent and Temperature Optimization
The reaction solvent and temperature have a significant impact on the rates of both the desired cross-coupling and the undesired hydrodehalogenation.
Troubleshooting Steps:
-
Change the solvent: Avoid solvents known to promote hydrodehalogenation, such as DMF and alcohols.[1] Non-polar aprotic solvents are generally a better choice.
-
Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the temperature can often suppress the hydrodehalogenation side reaction.[1]
| Solvent | Recommendation | Rationale |
| Toluene | Often the solvent of choice.[1][2] | Non-polar and aprotic, less likely to be a proton source. |
| 1,4-Dioxane | A common alternative to toluene.[2] | Aprotic, but care must be taken to use a dry, high-purity grade. |
| DMF, Alcohols | Use with caution or avoid if hydrodehalogenation is severe.[1] | Can act as a source of protons or hydrides, especially at elevated temperatures. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a 2-Chloropyridine with Reduced Hydrodehalogenation
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]
-
Solvent Addition: Add a degassed solvent (e.g., toluene) via syringe. If using an inorganic base with low solubility, a co-solvent of degassed water may be beneficial (e.g., toluene/water 10:1).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A systematic workflow for troubleshooting and minimizing hydrodehalogenation.
Caption: Competing pathways in a palladium-catalyzed cross-coupling reaction.
References
Technical Support Center: Boc Deprotection of Fluorinated Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete tert-butyloxycarbonyl (Boc) deprotection of fluorinated pyridines.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Boc deprotection of fluorinated pyridines in a question-and-answer format.
Question 1: I performed a standard Boc deprotection using Trifluoroacetic Acid (TFA) on my fluorinated pyridine substrate, but TLC and LC-MS analysis show a significant amount of remaining starting material. What could be the cause?
Answer:
Incomplete Boc deprotection of fluorinated pyridines is a common challenge primarily due to the electron-withdrawing nature of both the fluorine atom(s) and the pyridine ring itself. This reduces the basicity of the pyridine nitrogen, which can be protonated by the acid used for deprotection (e.g., TFA).[1] This protonation lowers the effective concentration of the acid available to cleave the Boc group, often necessitating harsher reaction conditions compared to electron-rich or non-aromatic amines.[1]
Several factors could be contributing to the incomplete reaction:
-
Insufficient Acid Strength or Concentration: Standard conditions (e.g., 20-50% TFA in Dichloromethane (DCM)) may be too mild for your specific substrate.[2]
-
Short Reaction Time: The deprotection of electron-deficient amines may require longer reaction times.[3]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.
-
Poor Solubility: The Boc-protected fluorinated pyridine may have limited solubility in the reaction solvent, reducing the accessibility of the deprotecting agent.
Recommended Solutions:
-
Increase TFA Concentration and/or Reaction Time: A good starting point for optimization is to increase the TFA concentration to 50% or even use neat TFA and extend the reaction time, while carefully monitoring the reaction progress by TLC or LC-MS.[1]
-
Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40°C) can sometimes facilitate the deprotection of stubborn substrates. However, this should be done cautiously to avoid potential side reactions.
-
Consider Alternative Strong Acids: A 4M solution of HCl in dioxane is a common and effective alternative to TFA.[4][5] It often provides a crystalline hydrochloride salt of the product, which can simplify purification.[4]
Question 2: My deprotection reaction with TFA seems to be working, but I am observing significant side products. What are these and how can I prevent them?
Answer:
A common side reaction during acid-mediated Boc cleavage is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction. While the electron-deficient fluorinated pyridine ring is less susceptible to alkylation, other nucleophilic functional groups in your molecule could be at risk.
Mitigation Strategy: Use of Scavengers
The addition of scavengers to the deprotection cocktail is highly recommended to trap the reactive tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Water
-
Thioanisole
A typical scavenger cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.[2]
Question 3: I am working with a molecule that is sensitive to strong acids like TFA and HCl. Are there milder alternatives for Boc deprotection of my fluorinated pyridine?
Answer:
Yes, several milder methods can be employed when strong acids are not suitable. The electron-withdrawing nature of the fluorinated pyridine may still necessitate slightly more forcing conditions compared to other substrates, but these alternatives offer a good starting point.
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in a suitable solvent can effectively cleave the Boc group under non-protic conditions.[3]
-
p-Toluenesulfonic Acid (pTSA): pTSA is a solid, crystalline acid that can be a milder alternative to TFA.[6]
-
Thermolytic Deprotection: In some cases, heating the Boc-protected compound in a high-boiling point solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effect deprotection without the need for acid.[7] Microwave-assisted heating can significantly accelerate this process.[7]
-
Oxalyl Chloride in Methanol: This method has been reported for the deprotection of various N-Boc compounds, including those with electron-withdrawing groups, under mild, room temperature conditions.[1][8]
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my Boc deprotection reaction?
A1: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be useful for visualizing the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for accurately monitoring the disappearance of the starting material and the appearance of the desired product, confirming its mass.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.
Q2: Will the fluorine substituent on the pyridine ring affect the choice of deprotection method?
A2: Yes. Fluorine is a strongly electron-withdrawing group, which decreases the basicity of the pyridine nitrogen. This makes the ring less likely to be protonated by acid, which in theory could facilitate deprotection of the exocyclic amine. However, the overall electron-deficient nature of the system can also destabilize the transition state of the deprotection reaction, making it more difficult. The position of the fluorine atom(s) will also influence the electronic properties of the molecule. Therefore, more forcing conditions (higher acid concentration, longer reaction time, or higher temperature) may be required compared to non-fluorinated pyridines.
Q3: Can I perform the Boc deprotection in a solvent-free manner?
A3: Yes, a method for solvent-free N-Boc deprotection using ex situ generated hydrogen chloride gas has been developed. This procedure can provide the hydrochloride salts of the deprotected amines in quantitative yields without the need for work-up or purification, offering a green chemistry alternative.[10][11]
Data Presentation
The following table summarizes various reported conditions for the Boc deprotection of fluorinated and other electron-deficient pyridines, providing a comparative overview of different methodologies and their outcomes.
| Substrate | Deprotection Reagent/Conditions | Solvent | Time | Yield (%) | Reference |
| N-Boc-4-aminopyridine | Electrogenerated acetonitrile anion, then TFA | Acetonitrile | - | 78-86 | [12] |
| N-Boc-aminopyridines with EWG | Oxalyl chloride (3 equiv.) | Methanol | 1-4 h | >70 | [1] |
| General N-Boc amines | 4M HCl | Dioxane | 30 min | High | [5] |
| General N-Boc amines | 20% TFA | DCM | 2 h | High | [13] |
| N-Boc phenethylamine | Thermal | TFE | 90 min (at 240°C) | 94 | [14] |
| N-Boc aniline | Thermal | TFE | 35 min (at 240°C) | 93 | [14] |
| N-Boc imidazole | Thermal | TFE | 30 min (at 120°C) | 100 | [14] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol outlines a standard procedure for the removal of a Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected fluorinated pyridine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected fluorinated pyridine in anhydrous DCM (a typical concentration is 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the stirred solution. For fluorinated pyridines, start with 50% (v/v) TFA in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.[2]
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol provides an alternative to TFA, often yielding a crystalline hydrochloride salt.
Materials:
-
Boc-protected fluorinated pyridine
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected fluorinated pyridine in a minimal amount of a suitable solvent like DCM or methanol.
-
Add the 4M HCl in dioxane solution (typically 4-5 equivalents).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, collected by filtration, washed with fresh diethyl ether, and dried under vacuum.[4]
Visualizations
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A workflow for troubleshooting incomplete Boc deprotection of fluorinated pyridines.
General Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The general mechanism for the acidic cleavage of a Boc protecting group.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BOC deprotection [ko.bzchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N- tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Formation of byproducts during the synthesis of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, with a particular focus on the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the N-Boc protection of the starting material, 4-amino-2-chloro-5-fluoropyridine. This reaction typically involves treating the aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Q2: What are the most common byproducts observed during this synthesis?
A2: The primary byproducts encountered during the synthesis of this compound include:
-
Di-Boc protected amine: This is where the amino group reacts with two molecules of Boc₂O.[1]
-
Unreacted starting material: Incomplete conversion of the 4-amino-2-chloro-5-fluoropyridine.
-
Hydrolysis product: Cleavage of the tert-butyl carbamate group to yield the starting amine, particularly if the reaction is worked up under acidic conditions.
-
Urea derivatives: Formation of urea byproducts can occur, especially when using 4-(dimethylamino)pyridine (DMAP) as a catalyst.[2]
Q3: How can I detect the formation of these byproducts?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction and detecting the presence of byproducts. High-performance liquid chromatography (HPLC) can be used for more accurate quantification of the product and impurities.[1] Nuclear magnetic resonance (NMR) spectroscopy is also essential for characterizing the final product and identifying any byproducts.
Q4: What is the mechanism behind the formation of the di-Boc byproduct?
A4: The formation of the di-Boc byproduct is a two-step process. Initially, the primary amine reacts with one equivalent of Boc₂O to form the desired mono-Boc protected product. However, if a strong base is used or there is an excess of Boc₂O, the nitrogen atom of the newly formed carbamate can be deprotonated. This increases its nucleophilicity, leading to a second reaction with another molecule of Boc₂O to form the di-Boc derivative.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction due to the low nucleophilicity of the aminopyridine.[3] | - Increase the reaction time and monitor by TLC. - Consider using a more efficient catalytic system, such as the addition of EDCI and HOBT, which has been shown to improve yields in the Boc protection of aminopyridines. |
| Significant amount of di-Boc byproduct observed | - Excess of Boc₂O used.[1] - Use of a strong base.[1] - High reaction temperature.[1] - Use of DMAP as a catalyst.[1] | - Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents). - Employ a weaker base like sodium bicarbonate or triethylamine. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Avoid using DMAP if di-Boc formation is a significant issue. |
| Presence of unreacted starting material | - Insufficient amount of Boc₂O. - Short reaction time. | - Ensure at least one equivalent of Boc₂O is used. - Continue to monitor the reaction by TLC until the starting material is consumed. |
| Product decomposes during workup | Hydrolysis of the tert-butyl carbamate group under acidic conditions. | - Maintain neutral or slightly basic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate for washing. |
| Formation of urea byproducts | Use of DMAP as a catalyst can promote the formation of isocyanates, which can then react to form ureas.[2] | - Avoid using DMAP as a catalyst. If a catalyst is necessary, consider alternatives. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on procedures for the Boc protection of similar aminopyridines.[4]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-amino-2-chloro-5-fluoropyridine (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Addition of Reagents: To the stirred solution, add a base (e.g., triethylamine, 1.1 equivalents). Subsequently, add di-tert-butyl dicarbonate (Boc₂O, 1.05 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and selectivity of the synthesis. Note: This data is for illustrative purposes and may not represent actual experimental results.
| Entry | Base | Equivalents of Boc₂O | Temperature (°C) | Yield of Product (%) | Di-Boc Byproduct (%) |
| 1 | Triethylamine | 1.1 | 25 | 85 | 5 |
| 2 | Sodium Bicarbonate | 1.1 | 25 | 80 | <2 |
| 3 | Triethylamine | 1.5 | 25 | 75 | 15 |
| 4 | Triethylamine | 1.1 | 50 | 70 | 20 |
| 5 | DMAP (catalytic) | 1.1 | 25 | 60 | 25 |
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Regioselectivity issues in the functionalization of 2,5-dihalopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the functionalization of 2,5-dihalopyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in cross-coupling reactions of 2,5-dihalopyridines?
A1: The regioselectivity of cross-coupling reactions involving 2,5-dihalopyridines is primarily governed by a combination of electronic and steric factors. Generally, the C2 position is more electrophilic and sterically accessible than the C5 position, leading to preferential reaction at C2. Key influencing factors include the nature of the halogens (reactivity order: I > Br > Cl), the choice of palladium catalyst and ligands, the base, solvent, and reaction temperature.
Q2: How can I achieve selective functionalization at the C5 position in a Suzuki-Miyaura coupling reaction?
A2: While C2 selectivity is common, C5 selectivity can be achieved by carefully selecting the reaction conditions. The use of specific ligands and additives can steer the reaction towards the C5 position. For instance, employing ligand-free conditions with a palladium catalyst and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to favor C5-arylation.
Q3: In a Buchwald-Hartwig amination of 2,5-dibromopyridine, which position is more reactive?
A3: For 2,5-dibromopyridine, the Buchwald-Hartwig amination reaction occurs exclusively at the C2 position. This high regioselectivity is attributed to the higher electrophilicity of the C2 position, which is activated by the adjacent nitrogen atom.
Q4: What determines the regioselectivity in a halogen-metal exchange reaction of a 2,5-dihalopyridine?
A4: In halogen-metal exchange reactions, the more reactive halogen will be exchanged. The reactivity order is typically I > Br > Cl. Therefore, in a molecule like 2-chloro-5-bromopyridine, the bromine at the C5 position will preferentially undergo halogen-metal exchange. For dihalopyridines with the same halogen, lithiation often occurs at the position with the most acidic proton, which can be influenced by other substituents on the ring. For instance, in the presence of a directing group, lithiation can be guided to a specific position.
Q5: Are there general strategies to control regioselectivity in Sonogashira couplings of 2,5-dihalopyridines?
A5: Yes, the choice of catalyst and ligands is crucial for controlling regioselectivity in Sonogashira couplings. Catalysts with monodentate phosphine ligands often favor reaction at the more reactive C2 position. Conversely, employing bidentate ligands or specific catalyst systems can sometimes switch the selectivity to the C5 position. The reaction conditions, such as the base and solvent, also play a significant role and should be optimized for the desired outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura reaction on a 2,5-dihalopyridine is producing a mixture of C2 and C5-arylated products with no clear selectivity.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is the most critical factor. For C2 selectivity, standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. For C5 selectivity, explore ligand-free conditions or specialized ligand systems.
-
Base and Solvent Optimization: The base and solvent system can significantly influence the reaction outcome. Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., 1,4-dioxane, toluene, DMF) to find the optimal combination for your desired isomer.
-
Temperature Control: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product.
-
Review Substrate Reactivity: If your substrate contains two different halogens, the reaction will preferentially occur at the more reactive halogen (I > Br > Cl).
Issue 2: Low Yield in Buchwald-Hartwig Amination
Problem: I am attempting a Buchwald-Hartwig amination on a 2,5-dihalopyridine, but the yield of the desired 2-amino product is low.
Troubleshooting Steps:
-
Catalyst System: Ensure you are using an appropriate palladium catalyst and ligand combination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are often necessary for efficient amination of less reactive aryl chlorides.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. Ensure the base is fresh and anhydrous.
-
Inert Atmosphere: Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.
-
Reaction Temperature: While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.
Issue 3: Unexpected Side Reactions in Halogen-Metal Exchange
Problem: During a halogen-metal exchange of a 2,5-dihalopyridine followed by quenching with an electrophile, I am observing significant amounts of side products.
Troubleshooting Steps:
-
Low Temperature: Halogen-metal exchange reactions are typically very fast and exothermic. It is crucial to perform the reaction at a very low temperature (e.g., -78 °C or lower) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as organolithium reagents are highly reactive towards water.
-
Choice of Base: For lithiation via deprotonation, the choice of the lithium amide base (e.g., LDA, LiTMP) is important. For halogen-metal exchange, n-BuLi or t-BuLi are commonly used. Ensure the correct reagent is being used for the intended transformation.
-
Quenching Protocol: Add the electrophile slowly at low temperature to control the reaction and minimize side product formation.
Data Presentation
Table 1: Conditions for C2-Selective Suzuki-Miyaura Arylation of 2,5-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C2:C5 Ratio |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 4-methoxyphenylboronic acid | 95 | >98:2 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | Phenylboronic acid | 92 | >98:2 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME | 90 | 12 | 3-tolylboronic acid | 88 | 95:5 |
Table 2: Conditions for C5-Selective Suzuki-Miyaura Arylation of 2,5-Dichloropyridine
| Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Aryl Boronic Acid | Yield (%) | C5:C2 Ratio |
| Pd(OAc)₂ (2) | TBAB (1) | K₃PO₄ (2) | Toluene/H₂O | 110 | 24 | Phenylboronic acid | 75 | >98:2 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 4-fluorophenylboronic acid | 68 | 90:10 |
Experimental Protocols
Protocol 1: C2-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Lithiation of 2-Chloro-5-bromopyridine
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL) and cool to -78 °C.
-
Slowly add diisopropylamine (1.1 mmol, 1.1 equiv.) followed by n-butyllithium (1.1 mmol, 1.1 equiv.) to generate LDA in situ. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve 2-chloro-5-bromopyridine (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).
-
Slowly add the solution of 2-chloro-5-bromopyridine to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of the desired electrophile (1.2 mmol, 1.2 equiv.) at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Mandatory Visualization
Caption: Factors influencing regioselectivity in 2,5-dihalopyridine functionalization.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Catalyst Poisoning in Reactions with Sulfur-Containing Reagents and Halopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving sulfur-containing reagents and halopyridines. For researchers, scientists, and drug development professionals, understanding and mitigating catalyst poisoning is crucial for achieving high yields, reproducibility, and overall success in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst poisoning in my reaction?
A1: The most common indicators of catalyst poisoning include a sudden or gradual decrease in reaction rate, incomplete conversion of starting materials, the formation of byproducts, or a complete halt of the reaction. In some cases, you might observe the precipitation of the catalyst as "palladium black," which indicates catalyst decomposition.
Q2: How do sulfur-containing compounds poison palladium catalysts?
A2: Sulfur compounds act as potent poisons for palladium catalysts through strong chemisorption. The sulfur atom readily binds to the palladium surface, blocking active sites and preventing the coordination of reactants. This can lead to the formation of stable and catalytically inactive palladium-sulfur species. Even trace amounts of sulfur impurities can cause significant deactivation.
Q3: Why are halopyridines, particularly 2-halopyridines, challenging substrates in cross-coupling reactions?
A3: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the formation of an inactive complex and halting the catalytic cycle.[1] This inhibitory effect is most pronounced with 2-halopyridines due to the close proximity of the nitrogen atom to the reaction center. 3- and 4-halopyridines are generally more reactive as the nitrogen's inhibitory effect is reduced with distance.[1]
Q4: Can a poisoned catalyst be regenerated?
A4: In some instances, yes. The feasibility of regeneration depends on the nature of the poison and the extent of deactivation. Poisoning by sulfur compounds can sometimes be reversed through oxidative treatments or by washing with specific solvents. However, severe poisoning or deactivation through mechanisms like sintering (agglomeration of metal particles at high temperatures) is often irreversible.
Q5: What is the role of ligands in preventing catalyst deactivation by halopyridines?
A5: Ligands play a critical role in the success of cross-coupling reactions with pyridine substrates. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, which promotes the desired catalytic steps.[1]
Troubleshooting Guides
Issue 1: My reaction is sluggish or stalls completely when using a sulfur-containing reagent.
-
Possible Cause: Catalyst poisoning by the sulfur compound.
-
Troubleshooting Steps:
-
Confirm Poisoning: Run a control experiment with a sulfur-free analog of your substrate. If this reaction proceeds smoothly, sulfur poisoning is the likely cause.
-
Purify Starting Materials: Ensure all reagents and solvents are free from sulfur impurities.
-
Use a Higher Catalyst Loading: Increasing the amount of catalyst may compensate for the poisoned sites, although this is not always economically viable.
-
Employ a More Robust Catalyst: Some catalysts exhibit higher tolerance to sulfur. Consider screening different palladium sources or ligands.
-
Protecting Groups: If your substrate contains a thiol (-SH) group, consider protecting it before the reaction.
-
Issue 2: I'm observing low yields in a Suzuki-Miyaura coupling with a 2-chloropyridine.
-
Possible Cause: Catalyst inhibition by the pyridine nitrogen.
-
Troubleshooting Steps:
-
Optimize the Ligand: Switch to a bulky, electron-rich phosphine ligand (e.g., from the Buchwald biaryl phosphine family) or an NHC ligand.
-
Increase Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for the oxidative addition of the C-Cl bond.
-
Screen Different Bases: The choice of base is crucial. A strong base like potassium phosphate (K₃PO₄) is often effective in these challenging couplings.
-
Use a Pre-formed Catalyst: Using a pre-catalyst that rapidly forms the active Pd(0) species can minimize inhibition.
-
Below is a troubleshooting workflow for addressing low yields in cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yields.
Data Presentation
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 2-Chloropyridine
This table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid. The data highlights the importance of ligand selection for achieving high yields with this challenging substrate.
| Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst System |
| PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | Traditional |
| XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | Buchwald |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Buchwald |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | Buchwald |
| IPr | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | NHC (PEPPSI-IPr) |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Table 2: Effect of SO₂ Poisoning on the Catalytic Activity of a Palladium Catalyst
This table illustrates the impact of SO₂ poisoning on the conversion of various hydrocarbons over a palladium-based catalyst at 400°C.
| Catalyst State | Compound | T₅₀ (°C) for 50% Conversion |
| Fresh | Methane | ~450 |
| After 1h SO₂ Poisoning | Methane | ~525 |
| After 40h SO₂ Poisoning | Methane | ~550 |
| Fresh | Ethane | ~375 |
| After 1h SO₂ Poisoning | Ethane | ~425 |
| After 40h SO₂ Poisoning | Ethane | ~450 |
| Fresh | Propane | ~350 |
| After 1h SO₂ Poisoning | Propane | ~400 |
| After 40h SO₂ Poisoning | Propane | ~425 |
Data is representative of typical performance loss due to sulfur poisoning.
Visualizations of Mechanisms
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the mechanism of catalyst poisoning.
Caption: Suzuki-Miyaura cycle with pyridine inhibition.
Caption: Mechanism of sulfur poisoning on a Pd surface.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine
-
Objective: To provide a baseline protocol for the cross-coupling of a 2-chloropyridine with an arylboronic acid.
-
Materials:
-
2-Chloropyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not part of a pre-catalyst)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., t-AmylOH, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried reaction vial, add the 2-chloropyridine, arylboronic acid, palladium pre-catalyst, and base.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Place the vial in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
-
Protocol 2: Monitoring Reaction Kinetics via NMR to Detect Catalyst Deactivation
-
Objective: To identify catalyst deactivation by observing a plateau in product formation before the starting material is fully consumed.
-
Procedure:
-
Set up the reaction as described in Protocol 1, but include an internal standard (e.g., 1,3,5-trimethoxybenzene) in the reaction mixture.
-
At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot from the reaction mixture under an inert atmosphere.
-
Quench the aliquot by diluting it with deuterated chloroform (CDCl₃) and filtering it through a small plug of silica gel to remove the catalyst.
-
Acquire a ¹H NMR spectrum of the quenched aliquot.
-
Integrate the signals corresponding to the product, starting material, and internal standard.
-
Plot the concentration of the product versus time. A premature plateau in product formation is indicative of catalyst deactivation.
-
Protocol 3: Regeneration of a Sulfur-Poisoned Palladium on Carbon (Pd/C) Catalyst
-
Objective: To restore the activity of a Pd/C catalyst that has been poisoned by sulfur compounds.
-
Procedure:
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with deionized water and an organic solvent (e.g., methanol or acetone) to remove any adsorbed organic residues.
-
Drying: Dry the washed catalyst in a vacuum oven.
-
Oxidative Treatment: Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst in a stream of air at a controlled temperature (e.g., 300-400 °C) for several hours. This process aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx).
-
Reduction (Optional but Recommended): After the oxidative treatment, cool the catalyst under an inert atmosphere. Then, reduce the catalyst in a stream of hydrogen gas at a moderate temperature to restore the active metallic palladium sites.
-
Activity Test: Test the activity of the regenerated catalyst in a model reaction to quantify the recovery of its catalytic performance.
-
Protocol 4: Control Experiment to Confirm Catalyst Poisoning
-
Objective: To determine if a specific substrate or impurity is poisoning the catalyst.
-
Procedure:
-
Run the reaction under standard conditions with the suspected poison-containing substrate and monitor its progress.
-
Set up an identical parallel reaction, but use a purified or analogous substrate that is known to be free of the suspected poison.
-
If the reaction with the "clean" substrate proceeds to completion while the other stalls, it provides strong evidence that the suspected substrate or an impurity within it is the source of poisoning.
-
Protocol 5: Determining Catalyst Susceptibility to a Poison
-
Objective: To quantitatively assess the impact of a known poison on catalyst activity.
-
Procedure:
-
Set up a series of parallel reactions under identical conditions (substrate, catalyst loading, temperature, etc.).
-
To each reaction, add a different, known concentration of the poison (e.g., thiophene) at the beginning of the reaction. Include a control reaction with no added poison.
-
Monitor the initial reaction rate for each experiment, for example, by taking aliquots at early time points and analyzing them by GC or LC-MS.
-
Plot the initial reaction rate as a function of the poison concentration. This will provide a quantitative measure of the catalyst's sensitivity to the poison.
-
References
Technical Support Center: Managing the Exotherm of Boc Deprotection on a Large Scale
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of tert-butoxycarbonyl (Boc) deprotection, particularly during scale-up and large-scale production. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure safe and efficient Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is managing the exotherm of Boc deprotection critical on a large scale?
A1: Boc deprotection, especially using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is an exothermic reaction. On a small laboratory scale, this heat is often safely dissipated to the surroundings. However, during large-scale production, the volume of the reaction mixture increases cubically while the surface area for heat exchange only increases squarely.[1][2] This reduced surface-area-to-volume ratio can lead to inefficient heat removal, causing a rapid increase in temperature.[2][3] Uncontrolled exotherms can lead to thermal runaway, side reactions, degradation of the product and reactants, and pose significant safety hazards, including over-pressurization of the reactor due to the evolution of gases like carbon dioxide and isobutylene.[4]
Q2: What are the primary factors influencing the exotherm of a Boc deprotection reaction?
A2: The primary factors include:
-
Choice and concentration of acid: Stronger acids and higher concentrations generally lead to a faster reaction and a more significant exotherm. The reaction rate of HCl-catalyzed deprotection has been shown to have a second-order dependence on the acid concentration.[5][6]
-
Rate of acid addition: A rapid addition of the acid can lead to a rapid release of heat that may overwhelm the cooling capacity of the reactor.[7]
-
Reaction temperature: Higher initial temperatures will accelerate the reaction rate and thus the rate of heat generation.[8]
-
Substrate concentration: More concentrated reaction mixtures will generate more heat per unit volume.
-
Mixing efficiency: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than in the bulk of the reaction mixture, potentially leading to side reactions or decomposition.[3][8]
Q3: What are the gaseous byproducts of Boc deprotection, and why are they a concern?
A3: The deprotection of the Boc group generates both carbon dioxide (CO₂) and a tert-butyl cation.[4] The tert-butyl cation can be quenched by a scavenger, deprotonate to form isobutylene gas, or polymerize.[4] The evolution of these gases (CO₂ and isobutylene) can lead to a significant pressure buildup in a closed system, creating a serious safety hazard.[4] Therefore, it is crucial to ensure adequate venting and off-gas management during large-scale operations.
Q4: How can I minimize the risk of side reactions caused by the tert-butyl cation?
A4: The electrophilic tert-butyl cation can react with nucleophilic functional groups on the substrate or product, leading to unwanted byproducts. To mitigate this, "scavengers" are added to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the desired product. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.
Troubleshooting Guide: Exotherm-Related Issues
This guide addresses specific issues related to exotherm management during large-scale Boc deprotection.
| Issue | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase upon acid addition. | Acid added too quickly. Inadequate cooling. | Reduce the acid addition rate. Ensure the reactor's cooling system is functioning optimally and has sufficient capacity. Start the addition at a lower temperature to provide a larger buffer. |
| Localized "hot spots" detected by temperature probes. | Poor mixing. | Increase the agitation speed. Ensure the impeller design is appropriate for the reactor geometry and reaction viscosity.[8] |
| Pressure buildup in the reactor exceeding safety limits. | Inadequate venting for CO₂ and isobutylene evolution. Reaction proceeding faster than anticipated. | Ensure the reactor's vent and off-gas scrubbing system are appropriately sized and functioning. Reduce the acid addition rate to control the rate of gas evolution. |
| Product degradation or formation of unknown impurities. | Excessive reaction temperature due to poor exotherm control. | Implement stricter temperature control measures. Consider using a milder deprotection method or operating at a lower temperature for a longer duration. Analyze for byproducts resulting from thermal decomposition. |
| Inconsistent reaction times and temperature profiles between batches. | Variations in raw material quality or water content. Inconsistent acid concentration or addition rates. | Implement strict quality control on all raw materials. Use calibrated dosing pumps for accurate and reproducible acid addition. |
Data Presentation: Comparison of Boc Deprotection Methods
The following tables provide a summary of quantitative data for common Boc deprotection methods to aid in method selection and process optimization.
Table 1: Acidic Deprotection Methods - Reaction Parameters
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), or neat TFA[9] | 4M in Dioxane, 1M-4M in other organic solvents (e.g., MeOH, EtOAc)[1][10] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[1] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1][11] |
| Typical Temperature | 0 °C to Room Temperature[2] | Room Temperature[10] |
| Product Salt Form | Trifluoroacetate salt, which can sometimes be oily.[10] | Hydrochloride salt, which is often a crystalline solid, aiding in purification.[10] |
| Selectivity | Can be less selective and may cleave other acid-sensitive protecting groups.[1] | Generally offers good selectivity, especially for deprotecting Nα-Boc groups in the presence of tert-butyl esters.[12] |
Table 2: Thermal and Alternative Deprotection Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Thermal Deprotection | Heating at 100-150 °C or higher in a suitable solvent (e.g., water, dioxane).[8][13] | "Green" method as no acid is required.[8] | High temperatures may cause side reactions like elimination or racemization. Requires pressurized reactors or flow chemistry setups.[8] Reaction times can be long (2-3 days at ~100 °C).[8] |
| Lewis Acid (e.g., ZnBr₂) | Stoichiometric amounts in a solvent like DCM at room temperature. | Milder than strong protic acids. | Can be slow, requiring long reaction times. |
| Oxalyl Chloride/Methanol | 3 equivalents of oxalyl chloride in methanol at room temperature.[14] | Very mild and tolerant of acid-labile esters.[14] | Reagents are toxic and moisture-sensitive. May not be suitable for large-scale due to potential carbon monoxide formation.[14] |
Experimental Protocols
Protocol 1: Large-Scale Boc Deprotection using HCl in Dioxane
This protocol outlines a general procedure for the deprotection of a Boc-protected amine on a large scale using a controlled addition of HCl in dioxane.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Suitable co-solvent (e.g., Methanol or DCM) if required for solubility
-
Appropriately sized reactor with temperature control, agitation, and a venting system connected to a scrubber.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Set the reactor jacket temperature to the desired initial temperature (e.g., 10-15 °C).
-
Charge Substrate: Charge the Boc-protected amine to the reactor. If necessary, add a minimal amount of a suitable co-solvent to achieve a stirrable slurry or solution.
-
Controlled Acid Addition: Begin slow, subsurface addition of the 4M HCl in dioxane solution via a calibrated dosing pump. The addition rate should be carefully controlled to maintain the internal temperature within a predefined range (e.g., not exceeding 25-30 °C).
-
Monitoring: Continuously monitor the internal temperature and pressure of the reactor. The reaction progress can be monitored by taking aliquots for analysis (e.g., TLC or LC-MS). Complete conversion is often achieved within 30 minutes to 2 hours after the addition is complete.[1]
-
Work-up: Once the reaction is complete, the deprotected amine hydrochloride salt may precipitate. The product can be isolated by filtration and washed with a suitable solvent like diethyl ether.
Protocol 2: Thermal Boc Deprotection in a Flow Reactor
This protocol describes a continuous process for thermal Boc deprotection, which offers excellent temperature control.[7]
Equipment:
-
Flow reactor system with a heated reactor coil
-
High-pressure pumps for reactant delivery
-
Back-pressure regulator to maintain the system pressure
-
Collection vessel
Procedure:
-
System Preparation: Prepare a solution of the Boc-protected amine in a suitable high-boiling solvent (e.g., trifluoroethanol or methanol).[7]
-
Reaction Setup: Set the flow reactor temperature to the desired level (e.g., 150-250 °C). The optimal temperature will depend on the substrate and desired residence time.[15]
-
Initiate Flow: Pump the substrate solution through the heated reactor coil at a defined flow rate to achieve the desired residence time.
-
Collection: The product stream exiting the reactor is cooled and collected in a suitable vessel.
-
Analysis: The collected product can be analyzed for conversion and purity. The solvent can be removed under reduced pressure.
Visualizations
References
- 1. fauske.com [fauske.com]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. amarequip.com [amarequip.com]
- 9. benchchem.com [benchchem.com]
- 10. biopharmadynamics.co.uk [biopharmadynamics.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. dli.mn.gov [dli.mn.gov]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. youtube.com [youtube.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Palladium Residue Removal in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing palladium residues from the products of cross-coupling reactions. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in selecting the most appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium residues from my product critical?
A1: There are two primary reasons for the stringent removal of palladium residues. Firstly, regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs) due to the potential toxicity of metals. Secondly, residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps, leading to impurities and lower yields.
Q2: What are the most common methods for removing palladium residues?
A2: Common methods include treatment with solid-supported metal scavengers, adsorption on activated carbon, filtration through celite, chromatography, and crystallization.[1] The choice of method depends on factors such as the nature of the product, the form of the palladium species (homogeneous or heterogeneous), the required purity level, and the scale of the reaction.
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are materials, typically based on silica or polystyrene, that are functionalized with ligands exhibiting a high affinity for palladium.[2] Common functional groups include thiols, thioureas, and trimercaptotriazine (TMT).[2] When the reaction mixture is treated with a scavenger, the palladium binds to these functional groups, and the resulting complex can be easily removed by filtration.
Q4: Can activated carbon be used for palladium removal? What are its limitations?
A4: Yes, activated carbon is a cost-effective adsorbent for palladium removal. However, it can lack selectivity and lead to the non-specific adsorption of the desired product, resulting in significant yield loss.[2][3] Its efficiency in palladium removal can also be lower compared to specialized metal scavengers.[3]
Q5: How do I choose the right palladium removal method for my specific reaction?
A5: The selection of an appropriate method depends on several factors. A decision-making workflow is provided below to guide your choice. Key considerations include the solubility and stability of your product, the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), and the target level of palladium in the final product.
Troubleshooting Guides
Issue 1: Ineffective Palladium Removal by Scavenger
-
Symptom: High levels of palladium remain in the product after treatment with a scavenger.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The affinity of a scavenger can depend on the oxidation state of the palladium. Thiol-based scavengers are generally effective for a broad range of palladium species. Consider screening a panel of scavengers with different functional groups (e.g., thiol, thiourea, TMT) to find the most effective one for your specific system.
-
Insufficient Scavenger Amount or Treatment Time: The amount of scavenger and the reaction time are critical parameters. Increase the equivalents of the scavenger relative to the palladium catalyst and/or extend the stirring time. Monitoring the palladium concentration over time can help determine the optimal duration.
-
Poor Mass Transfer: Ensure vigorous stirring to maintain good contact between the scavenger and the solution.
-
Strong Product-Palladium Chelation: If your product contains functional groups that can chelate palladium (e.g., amines, thiols), it may compete with the scavenger. Try altering the solvent or adding a competing ligand to disrupt this interaction before adding the scavenger.
-
Issue 2: Significant Product Loss During Purification
-
Symptom: Low yield of the final product after palladium removal.
-
Possible Causes & Solutions:
-
Non-specific Adsorption: Your product may be adsorbing to the purification medium, especially activated carbon or even some silica-based scavengers.[3]
-
Reduce Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.
-
Change Adsorbent: Switch to a different type of scavenger (e.g., polymer-based if using silica-based) that may have a lower affinity for your product.
-
Solvent Selection: Use a solvent in which your product is highly soluble to minimize its adsorption.
-
-
Incomplete Product Recovery from Adsorbent: Ensure the filter cake is thoroughly washed with a suitable solvent to recover any retained product.
-
Issue 3: Inconsistent Palladium Removal Across Batches
-
Symptom: The efficiency of palladium removal varies significantly from one reaction batch to another.
-
Possible Causes & Solutions:
-
Variability in Palladium Species: The nature of the palladium species at the end of the reaction can vary between batches.
-
Standardize Reaction Quench: Implement a consistent workup procedure to ensure the palladium is in a more uniform state before purification.
-
Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium to a single, more easily scavenged species.
-
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables provide a summary of quantitative data on the performance of various palladium removal methods.
Table 1: Performance of Different Palladium Scavengers
| Scavenger Type | Support | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Product Recovery (%) | Reaction Conditions | Reference |
| Si-Thiol | Silica | 1300 | 2 | >99.8 | 90 | 50 wt% scavenger, 35°C, 17h | [4] |
| Si-Thiourea | Silica | 2400 | ≤ 16 | >99.3 | Not Reported | 10 wt% scavenger | [5] |
| MP-TMT | Polystyrene | 330 | ~10-30 | ~90-97 | Not Reported | 0.20 wt% scavenger, overnight | [6] |
| Si-TMT | Silica | Not Reported | <1 | >99 | Not Reported | 0.03 wt% scavenger, 35°C, 2h | [6] |
Table 2: Comparison of Scavengers and Activated Carbon
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Product Recovery (%) | Conditions | Reference |
| Si-Thiol | 500 | <9 | >98.2 | 100 | 0.2g scavenger in 10mL, 16h, RT | [7] |
| MP-TMT | 500 | <9 | >98.2 | 100 | 0.2g scavenger in 10mL, 16h, RT | [7] |
| Activated Carbon | 500 | ~65 | ~87 | 46 | 2g carbon in 10mL, 16h, RT | [3][7] |
| Darco KB-B (Activated Carbon) | 300 | <1 | >99.6 | 97 | 0.2 wt% carbon, 45°C, 18h | [6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)
-
Reaction Work-up: Following the completion of the cross-coupling reaction, perform a standard aqueous work-up to remove water-soluble byproducts.
-
Solvent Exchange (if necessary): If the reaction solvent is not compatible with the chosen scavenger, remove the solvent under reduced pressure and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).
-
Scavenger Addition: Add the selected solid-supported scavenger (typically 5-20 wt% relative to the crude product, or as recommended by the manufacturer) to the solution of the crude product.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Once the scavenging is complete, remove the scavenger by filtration through a pad of celite or a suitable filter paper.
-
Washing: Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product weight) to the solution.
-
Stirring: Stir the resulting slurry at room temperature for 1 to 12 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite/carbon cake thoroughly with fresh solvent to maximize product recovery.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
Protocol 3: General Procedure for Palladium Removal by Filtration through Celite
Note: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or precipitated palladium metal.
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (typically 1-2 cm thick) over the filter paper and gently compact it to form a level bed. Pre-wet the Celite pad with the solvent used in the reaction mixture.
-
Dilution: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.
-
Washing: Wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
Collection: The collected filtrate contains the product, now free of heterogeneous palladium.
Mandatory Visualization
References
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
Validation & Comparative
Navigating the Structural Landscape: A Comparative 1H NMR Analysis of Substituted Pyridinyl Carbamates
A detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate and its structural analog, tert-butyl 2,5-dichloropyridin-4-ylcarbamate, provides valuable insights for researchers in drug discovery and organic synthesis. This guide offers a comprehensive analysis of their predicted and experimental ¹H NMR data, highlighting the influence of halogen substitution on the pyridine ring's electronic environment.
In the realm of medicinal chemistry, substituted pyridines are pivotal scaffolds in the design of novel therapeutic agents. The precise characterization of these molecules is paramount for ensuring their identity, purity, and for elucidating structure-activity relationships. ¹H NMR spectroscopy stands as a cornerstone technique for this purpose, offering a detailed fingerprint of a molecule's proton environment. This guide delves into the ¹H NMR analysis of this compound, a key building block, and compares it with tert-butyl 2,5-dichloropyridin-4-ylcarbamate to underscore the diagnostic power of this analytical method.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and the analogous 2,5-dichloro derivative. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on aromatic systems.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H-3 | ~ 8.2 - 8.4 | Doublet (d) | J(H-F) ≈ 3-4 Hz |
| H-6 | ~ 8.0 - 8.2 | Singlet (s) | - | |
| NH | ~ 7.5 - 8.5 (broad) | Singlet (s) | - | |
| -C(CH₃)₃ | ~ 1.5 | Singlet (s) | - | |
| tert-butyl 2,5-dichloropyridin-4-ylcarbamate | H-3 | ~ 8.3 - 8.5 | Singlet (s) | - |
| H-6 | ~ 8.1 - 8.3 | Singlet (s) | - | |
| NH | ~ 7.6 - 8.6 (broad) | Singlet (s) | - | |
| -C(CH₃)₃ | ~ 1.5 | Singlet (s) | - |
Spectral Interpretation and Comparison
This compound:
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the two aromatic protons, the carbamate N-H proton, and the nine equivalent protons of the tert-butyl group.
-
Aromatic Protons: The proton at the C-3 position (H-3) is expected to appear as a doublet due to coupling with the adjacent fluorine atom at C-5. The magnitude of this through-space H-F coupling is typically in the range of 3-4 Hz. The proton at the C-6 position (H-6) is predicted to be a singlet as it has no adjacent protons. The electron-withdrawing nature of the chlorine and fluorine atoms, as well as the pyridine nitrogen, will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield).
-
Carbamate and Tert-butyl Protons: The N-H proton of the carbamate group is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The nine protons of the tert-butyl group will appear as a sharp singlet at approximately 1.5 ppm, a characteristic chemical shift for this group.
Tert-butyl 2,5-dichloropyridin-4-ylcarbamate:
In this analog, the fluorine atom at the C-5 position is replaced by a chlorine atom. This substitution has a noticeable effect on the predicted ¹H NMR spectrum.
-
Aromatic Protons: The most significant difference is in the signal for the H-3 proton. Since there is no fluorine at C-5, the doublet observed in the fluoro-analog will collapse into a singlet. Both the H-3 and H-6 protons are now predicted to be singlets. The overall chemical shifts of these aromatic protons are expected to be similar to the fluoro-analog, as both fluorine and chlorine are strongly electron-withdrawing.
This comparative analysis demonstrates how a subtle change in the molecular structure, the substitution of a fluorine atom for a chlorine atom, leads to a distinct and predictable change in the ¹H NMR spectrum. This highlights the utility of ¹H NMR in verifying the successful synthesis of a target molecule and in distinguishing between closely related structures.
Experimental Protocols
A standard protocol for the acquisition of ¹H NMR spectra for compounds such as this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The spectral width is set to encompass all expected proton resonances (e.g., 0-12 ppm).
-
A sufficient number of scans (typically 8 to 16) are acquired to achieve an adequate signal-to-noise ratio.
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Workflow for ¹H NMR Analysis
The logical workflow for performing a ¹H NMR analysis, from sample preparation to final data interpretation, is illustrated in the following diagram.
Caption: Workflow of ¹H NMR Analysis.
Navigating the Structural Maze: A Comparative Guide to 13C NMR Characterization of Substituted 5-Fluoropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of fluorinated heterocycles, the precise structural elucidation of substituted 5-fluoropyridines is a critical step. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed information about the carbon framework and the influence of various substituents. This guide offers an objective comparison of 13C NMR with alternative methods, supported by experimental data, to aid in the efficient and accurate characterization of these important compounds.
The introduction of a fluorine atom and other substituents into the pyridine ring significantly alters the electron distribution and, consequently, the chemical environment of each carbon atom. 13C NMR spectroscopy is exquisitely sensitive to these changes, offering a direct window into the molecular structure. The key parameters derived from a 13C NMR spectrum are the chemical shifts (δ) and the carbon-fluorine coupling constants (J-coupling), which together provide a unique fingerprint for a given isomer.
Unveiling the Carbon Skeleton: A Look at the Data
The 13C NMR chemical shifts of substituted 5-fluoropyridines are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm values) of the carbon signals, particularly for the carbons ortho and para to the substituent, while electron-withdrawing groups (EWGs) induce a downfield shift (higher ppm values). The fluorine atom itself exerts a strong, direct influence on the chemical shift of the carbon to which it is attached (C-5) and also induces characteristic C-F coupling constants that are invaluable for signal assignment.
Below is a summary of representative 13C NMR data for a series of substituted 5-fluoropyridines.
| Substituent (at C-2) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | ¹J(C5-F) (Hz) | ²J(C4-F) (Hz) | ²J(C6-F) (Hz) | ³J(C3-F) (Hz) | ⁴J(C2-F) (Hz) |
| -H | 150.2 | 123.5 | 139.1 | 157.5 (d) | 147.0 (d) | -258.0 | 21.5 | 4.5 | 8.0 | 3.5 |
| -CH₃ | 158.9 | 123.0 | 139.5 | 157.0 (d) | 146.5 (d) | -257.5 | 21.0 | 4.0 | 8.5 | 3.0 |
| -NH₂ | 159.5 | 108.0 | 139.8 | 155.8 (d) | 137.2 (d) | -250.1 | 20.1 | 3.2 | 10.2 | 2.8 |
| -NO₂ | 154.5 | 120.1 | 142.3 | 159.2 (d) | 151.8 (d) | -265.4 | 24.3 | 5.8 | 6.5 | 4.1 |
Note: The data presented is a representative compilation based on available literature. Actual values may vary slightly depending on the solvent and other experimental conditions. The notation (d) indicates a doublet due to C-F coupling.
The Experimental Blueprint: Acquiring High-Quality 13C NMR Spectra
A standardized and well-defined experimental protocol is crucial for obtaining reproducible and high-quality 13C NMR data.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 10-20 mg of the substituted 5-fluoropyridine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds, to ensure full relaxation of all carbon nuclei, especially quaternary carbons.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform Fourier transformation.
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals (note: in standard proton-decoupled 13C NMR, integrals are not always quantitative).
-
Measure the chemical shifts and C-F coupling constants.
A Comparative Look: 13C NMR vs. Other Techniques
While 13C NMR is a premier technique for structural elucidation, other analytical methods can provide complementary information or may be more suitable for specific analytical goals.
| Analytical Technique | Advantages | Disadvantages | Application for Substituted 5-Fluoropyridines |
| 13C NMR Spectroscopy | - Provides detailed structural information about the carbon backbone.- Directly observes the effect of substituents on the electronic environment of each carbon.- C-F coupling constants are diagnostic for identifying the position of the fluorine atom. | - Relatively low sensitivity, requiring more sample or longer acquisition times.- Not ideal for quantitative analysis without specific experimental setups. | - Unambiguous identification of positional isomers.- Detailed structural confirmation of newly synthesized compounds. |
| Proton (¹H) NMR Spectroscopy | - High sensitivity and rapid acquisition.- Provides information on the number and connectivity of protons.- H-F coupling can help in structural assignment. | - Can have complex splitting patterns, especially in substituted aromatic systems.- Less direct information about the carbon skeleton. | - Routine reaction monitoring.- Confirmation of the proton environment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Excellent for separating volatile compounds.- Provides molecular weight and fragmentation patterns for structural clues.[1][2] | - Requires the compound to be volatile and thermally stable; derivatization may be necessary.- Can be challenging to differentiate between positional isomers based on mass spectra alone.[1] | - Purity assessment.- Identification of known compounds by library matching. |
| High-Performance Liquid Chromatography (HPLC) | - Versatile for a wide range of compounds, including non-volatile and thermally labile ones.- Excellent for quantitative analysis and purity determination.[3] | - Does not provide direct structural information on its own; requires coupling with a detector like MS or NMR. | - Purity analysis of synthetic products.- Quantitative determination in various matrices. |
| Infrared (IR) Spectroscopy | - Provides information about the functional groups present in the molecule. | - Provides limited information about the overall molecular structure. | - Confirmation of the presence of key functional groups (e.g., C-F, C=N, substituent-specific vibrations). |
Visualizing the Workflow
The process of characterizing a substituted 5-fluoropyridine using 13C NMR and complementary techniques can be visualized as a logical workflow.
Workflow for the characterization of substituted 5-fluoropyridines.
Logical Framework for Analytical Technique Selection
The choice of analytical technique is guided by the specific information required at each stage of the research and development process.
Decision tree for selecting the appropriate analytical technique.
References
Confirming Pyridine Substitution Regiochemistry: A Comparative Guide to NOE NMR and Alternative Methods
For researchers and professionals in drug discovery and chemical synthesis, the precise determination of a substituent's position on a pyridine ring—its regiochemistry—is a critical step that influences a molecule's biological activity and properties. While several analytical techniques can address this challenge, Nuclear Overhauser Effect (NOE) NMR spectroscopy stands out for its ability to provide unambiguous through-space correlations. This guide offers an objective comparison of NOE NMR with other common analytical methods, supported by experimental data and detailed protocols.
The Power of Proximity: NOE NMR for Regiochemical Assignment
The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the saturation of one nuclear spin leads to a change in the signal intensity of a nearby spin.[1] This effect is observed between nuclei that are close in space (typically less than 5 Å apart), regardless of whether they are connected through chemical bonds.[2] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting protons, making it a highly sensitive tool for determining spatial proximity.[1]
For a substituted pyridine, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can definitively establish the regiochemistry. By observing cross-peaks between the protons of the substituent and the protons on the pyridine ring, a direct spatial relationship can be confirmed. For example, an NOE correlation between a methyl group's protons and the proton at the C2 position of the pyridine ring confirms that the methyl group is attached to the C3 position.
Comparative Analysis of Key Analytical Techniques
While NOE NMR is a powerful tool, other methods also provide valuable information for determining the regiochemistry of substituted pyridines. The choice of technique often depends on the specific molecule, sample availability, and the desired level of structural detail.
| Technique | Principle | Sample Requirements | Typical Analysis Time | Key Advantages | Limitations |
| NOE NMR (NOESY) | Through-space dipolar coupling between protons (<5 Å).[2] | 5-10 mg dissolved in deuterated solvent.[3] | 30 minutes to several hours.[4] | Unambiguous determination of through-space proximity; applicable to molecules in solution.[5][6] | Less effective for medium-sized molecules where the NOE can be zero; requires careful parameter optimization.[4] |
| ¹H & ¹³C NMR | Through-bond effects on nuclear shielding (chemical shifts) and spin-spin coupling.[7][8] | 1-5 mg dissolved in deuterated solvent. | 5-30 minutes. | Fast and provides detailed electronic and connectivity information; can be compared to predicted spectra.[9] | Chemical shifts can be ambiguous without reference compounds or detailed analysis; symmetry can complicate interpretation.[10] |
| 2D NMR (HSQC/HMBC) | Through-bond correlations between ¹H and ¹³C nuclei over one bond (HSQC) or multiple bonds (HMBC).[11][12] | 5-10 mg dissolved in deuterated solvent. | 1-4 hours. | Provides definitive through-bond connectivity, mapping out the carbon skeleton.[12] | Does not provide through-space information; can be less sensitive than ¹H NMR. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal.[13] | High-quality single crystal (0.1-0.5 mm). | Several hours to days. | Provides the absolute, high-resolution 3D structure in the solid state.[13][14] | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution conformation.[13] |
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules, followed by mass-to-charge ratio analysis.[15] | Micrograms to nanograms of sample. | < 30 minutes. | High sensitivity; fragmentation patterns can sometimes be unique to specific regioisomers.[16] | Isomers often have very similar or identical mass spectra, making differentiation difficult without specialized techniques.[15] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation corresponding to molecular vibrations.[10] | Milligrams of sample (solid or liquid). | < 10 minutes. | Fast and non-destructive. | Regioisomers often have very similar IR spectra, making unambiguous assignment challenging.[10] |
Experimental Protocols
Protocol 1: 2D NOESY for Regiochemical Confirmation
This protocol outlines the general steps for acquiring and analyzing a 2D NOESY spectrum for a small organic molecule like a substituted pyridine.
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of the purified substituted pyridine in 0.6 mL of a deuterated solvent (e.g., CDCl₃).[3]
-
To improve data quality, especially for small molecules, degas the sample to remove dissolved oxygen, which can quench the NOE. This is typically done using the freeze-pump-thaw method.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition :
-
Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher).
-
Use a standard 2D NOESY pulse sequence.
-
Key Parameters :
-
Mixing Time (d8) : This is the most critical parameter. For small molecules (MW < 600), a mixing time of 0.5 to 1.0 seconds is a good starting point.[4] This delay allows for the NOE to build up.
-
Relaxation Delay (d1) : Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. A typical value is 2-5 seconds.
-
Number of Scans (ns) : A sufficient number of scans (e.g., 8, 16, or 32) should be used to achieve an adequate signal-to-noise ratio.
-
The experiment should be run without sample spinning to ensure stability.
-
-
-
Data Processing and Analysis :
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions and phase correction.
-
Analyze the resulting 2D spectrum for cross-peaks that connect protons on the substituent with protons on the pyridine ring. The presence of such a cross-peak confirms that these protons are within ~5 Å of each other in space, thus establishing the substitution pattern.
-
Protocol 2: Regiochemical Assignment using ¹H and ¹³C NMR
This method relies on the predictable electronic effects of substituents on the chemical shifts of the pyridine ring protons and carbons.
-
Sample Preparation :
-
Dissolve 1-5 mg of the sample in a deuterated solvent and transfer to an NMR tube.
-
-
NMR Data Acquisition :
-
Data Analysis :
-
¹H NMR : Analyze the chemical shifts and coupling patterns of the aromatic protons. The electronic nature of the substituent (electron-donating or electron-withdrawing) will cause characteristic upfield or downfield shifts of the ortho, meta, and para protons relative to unsubstituted pyridine.[7]
-
¹³C NMR : The substituent will similarly influence the chemical shifts of the pyridine carbons. The C2, C3, and C4 carbons have distinct chemical shift ranges in unsubstituted pyridine (approx. 150, 124, and 136 ppm, respectively), which will be perturbed in a predictable manner upon substitution.[8]
-
Compare the observed chemical shifts with tabulated data for known substituted pyridines or with values predicted by NMR simulation software.
-
Use HMBC correlations to confirm the connectivity between the substituent and the pyridine ring. For example, a three-bond correlation from a substituent's proton to a specific pyridine ring carbon can confirm the attachment point.[12]
-
Visualization of the NOE NMR Workflow
The following diagram illustrates the logical workflow for determining the regiochemistry of a substituted pyridine using NOE NMR.
References
- 1. fiveable.me [fiveable.me]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 5. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. testbook.com [testbook.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Navigating the Protection of 4-amino-2-chloro-5-fluoropyridine: A Comparative Guide to Alternative Protecting Groups
For researchers and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The electron-deficient nature of the pyridine ring in 4-amino-2-chloro-5-fluoropyridine, further accentuated by the presence of halo-substituents, presents a significant challenge in selectively protecting the amino group while preserving the integrity of the molecule for subsequent reactions. This guide provides an objective comparison of alternative protecting groups for this specific substrate, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy.
The Challenge of Protecting Electron-Deficient Aminopyridines
The nucleophilicity of the amino group in 4-amino-2-chloro-5-fluoropyridine is significantly diminished due to the strong electron-withdrawing effects of the pyridine nitrogen and the halogen atoms. This reduced reactivity often leads to sluggish or incomplete reactions under standard protection conditions, necessitating harsher reagents or longer reaction times, which can compromise the stability of the substrate. Furthermore, the choice of a protecting group must be carefully considered in the context of the planned synthetic route, ensuring its stability during intermediate steps and its selective removal without affecting other functionalities.
Comparative Analysis of Protecting Groups
This section details the application of various protecting groups for 4-amino-2-chloro-5-fluoropyridine, with a focus on carbamates, amides, and sulfonamides.
Carbamate Protecting Groups
Carbamates are among the most widely used protecting groups for amines due to their general stability and the variety of available deprotection methods.[1]
The Boc group is a popular choice due to its stability to a wide range of non-acidic conditions and its straightforward removal with acid.[2]
-
Protection: The introduction of the Boc group onto electron-deficient anilines and aminopyridines can be challenging. A patented method for the Boc protection of aminopyridines utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to facilitate the reaction with di-tert-butyl dicarbonate ((Boc)₂O).[3][4] This method has been shown to provide high yields for various aminopyridines.[3]
-
Deprotection: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] For substrates sensitive to strong acids, milder conditions can be employed.
-
Stability: The Boc group is stable to basic conditions and hydrogenolysis, making it orthogonal to Cbz and other protecting groups.
The Cbz group is another widely used carbamate protecting group, notable for its removal by hydrogenolysis, which proceeds under neutral conditions.[6]
-
Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[6][7] For weakly nucleophilic amines, the reaction may require forcing conditions or the use of more reactive chloroformates.
-
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ with Pd/C), which is mild and selective.[8] However, the presence of a chloro-substituent on the pyridine ring may be incompatible with some hydrogenolysis conditions due to the risk of dehalogenation. Alternative deprotection methods include the use of strong acids like HBr in acetic acid or Lewis acids.[7][9]
-
Stability: The Cbz group is stable to a wide range of acidic and basic conditions, making it a robust protecting group.[7]
Amide Protecting Groups
Amides can serve as simple and robust protecting groups for amines.
The trifluoroacetyl group is a highly electron-withdrawing protecting group that can be introduced under mild conditions and removed with base.
-
Protection: Trifluoroacetylation can be achieved using trifluoroacetic anhydride (TFAA) or other activated trifluoroacetic acid derivatives.[10] This method is often effective for even weakly nucleophilic amines.[11]
-
Deprotection: The TFAc group is readily cleaved under mild basic conditions, such as with aqueous ammonia or sodium carbonate.
-
Stability: The TFAc group is stable to acidic conditions and is often used when acid-labile protecting groups need to be avoided.[12]
The formyl group is one of the simplest amide protecting groups and can be introduced and removed under relatively mild conditions.
-
Protection: Formylation can be achieved using various reagents, such as formic acid with a coupling agent or a mixture of formic acid and acetic anhydride.[13]
-
Deprotection: The formyl group can be removed by acidic or basic hydrolysis.[14]
-
Stability: The stability of the formyl group is generally lower than that of other amide and carbamate protecting groups.
Quantitative Data Summary
| Protecting Group | Protection Reagents | Typical Yield (%) | Deprotection Reagents | Typical Yield (%) | Key Considerations |
| Boc | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | 85-90[3] | TFA/DCM or HCl/Dioxane | >95[5] | Acid labile; stable to base and hydrogenolysis. |
| Cbz | Cbz-Cl, Base (e.g., Na₂CO₃, Et₃N) | 80-95[7] | H₂/Pd-C or HBr/AcOH | >90[8] | Risk of dehalogenation during hydrogenolysis. |
| TFAc | TFAA, Pyridine | >90[10] | aq. NH₃ or K₂CO₃/MeOH | >95 | Base labile; stable to acid. |
| Formyl | HCOOH, Ac₂O | 85-95 | HCl/H₂O or NaOH/H₂O | >90 | Less stable than other protecting groups. |
Yields are based on representative procedures for aminopyridines and electron-deficient anilines and may vary for 4-amino-2-chloro-5-fluoropyridine.
Experimental Protocols
General Procedure for Boc Protection of 4-Aminopyridine (Adapted from[3])
To a solution of 4-aminopyridine (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-3.0 eq), 1-hydroxybenzotriazole (HOBT) (0.05-0.1 eq), triethylamine (TEA) (1.5-3.0 eq), and di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq). The reaction mixture is stirred at room temperature for 0.5-2 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford the N-Boc protected aminopyridine.
General Procedure for Cbz Deprotection by Hydrogenolysis (Adapted from[8])
To a solution of the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is added a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%). The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the deprotected amine.
General Procedure for Trifluoroacetyl Deprotection
The N-trifluoroacetyl protected amine is dissolved in a mixture of methanol and aqueous ammonia. The solution is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure, and the crude product is purified by an appropriate method.
Visualization of Workflows and Decision Making
Experimental Workflow for Protection and Deprotection
Decision Tree for Protecting Group Selection
Conclusion
The selection of an appropriate protecting group for 4-amino-2-chloro-5-fluoropyridine is a critical decision that can significantly impact the success of a synthetic campaign. While standard protecting groups such as Boc and Cbz remain viable options, their application to this electron-deficient substrate may require optimized conditions. Alternative protecting groups like trifluoroacetyl and formyl offer different stability profiles that may be advantageous in certain synthetic routes. This guide provides a framework for comparing these alternatives, and researchers are encouraged to perform small-scale trials to determine the optimal protecting group and conditions for their specific application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 9. tdcommons.org [tdcommons.org]
- 10. Trifluoroacetamides [organic-chemistry.org]
- 11. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Formylation - Wikipedia [en.wikipedia.org]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
A Spectroscopic Showdown: Unveiling the Electronic and Structural Nuances of Boc-Protected Anilines and Aminopyridines
For researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, the tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool. Its reliable application to anilines and aminopyridines is crucial for the construction of complex molecules. This guide provides an objective, data-driven comparison of the spectroscopic characteristics of Boc-protected anilines and the isomeric Boc-protected aminopyridines, offering a valuable resource for reaction monitoring, structural elucidation, and quality control.
This comparative analysis delves into the key spectroscopic signatures—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that differentiate these two important classes of protected amines. The subtle yet significant electronic differences between the phenyl and pyridinyl rings, modulated by the position of the nitrogen atom in the latter, are reflected in their respective spectra.
At a Glance: Key Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for N-Boc-aniline and the three isomers of N-Boc-aminopyridine. These values serve as a quick reference for identifying and distinguishing these compounds in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | Boc (s, 9H) | Aromatic/Heteroaromatic Protons | N-H (br s) |
| tert-butyl phenylcarbamate (N-Boc-aniline) | ~1.52 | ~7.0-7.4 (m, 5H) | ~6.5 |
| tert-butyl pyridin-2-ylcarbamate | ~1.53 | ~8.1 (d), ~7.6 (t), ~7.0 (d), ~6.8 (d) | ~7.9 |
| tert-butyl pyridin-3-ylcarbamate | ~1.52 | ~8.5 (s), ~8.2 (d), ~7.7 (d), ~7.2 (dd) | ~7.4 |
| tert-butyl pyridin-4-ylcarbamate | ~1.53 | ~8.4 (d, 2H), ~7.3 (d, 2H) | ~7.0 |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | Boc (C(CH₃)₃) | Boc (C(CH₃)₃) | Boc (C=O) | Aromatic/Heteroaromatic Carbons |
| tert-butyl phenylcarbamate (N-Boc-aniline) | ~80.5 | ~28.3 | ~152.7 | ~138.3, ~128.9, ~123.0, ~118.5 |
| tert-butyl pyridin-2-ylcarbamate | ~80.7 | ~28.3 | ~152.9 | ~153.8, ~147.9, ~138.5, ~119.3, ~114.0 |
| tert-butyl pyridin-3-ylcarbamate | ~81.0 | ~28.3 | ~152.8 | ~145.2, ~141.9, ~135.2, ~126.8, ~123.7 |
| tert-butyl pyridin-4-ylcarbamate | ~80.9 | ~28.3 | ~152.5 | ~150.2 (2C), ~145.8, ~113.8 (2C) |
Table 3: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | C-N Stretch | Aromatic/Heteroaromatic C=C & C=N Stretches |
| tert-butyl phenylcarbamate (N-Boc-aniline) | ~3430 | ~1730 | ~1230 | ~1600, ~1530 |
| tert-butyl pyridin-2-ylcarbamate | ~3420 | ~1740 | ~1245 | ~1610, ~1580 |
| tert-butyl pyridin-3-ylcarbamate | ~3415 | ~1735 | ~1240 | ~1590, ~1540 |
| tert-butyl pyridin-4-ylcarbamate | ~3425 | ~1730 | ~1235 | ~1600, ~1550 |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (λmax, nm)
| Compound | π → π* Transition | n → π* Transition |
| tert-butyl phenylcarbamate (N-Boc-aniline) | ~240 | ~280 |
| tert-butyl pyridin-2-ylcarbamate | Data not readily available | Data not readily available |
| tert-butyl pyridin-3-ylcarbamate | Data not readily available | Data not readily available |
| tert-butyl pyridin-4-ylcarbamate | Data not readily available | Data not readily available |
Note: Specific UV-Vis absorption maxima for Boc-protected aminopyridines are not widely reported in the literature. Generally, one would expect π → π transitions for the aromatic/heteroaromatic systems and weaker n → π* transitions associated with the carbonyl group and the pyridine nitrogen.*
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of Boc-protected anilines and aminopyridines.
Caption: Experimental workflow for spectroscopic comparison.
Detailed Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified Boc-protected aniline or aminopyridine in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
Process the data with a Fourier transform and phase correction.
-
Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans (typically 512 or more) is required due to the low natural abundance of ¹³C.
-
Process the data with a Fourier transform and phase correction.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and ensure good contact using the pressure arm.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands for N-H, C=O, C-N, and aromatic/heteroaromatic C=C and C=N stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the micromolar concentration range) using a UV-transparent solvent such as ethanol or methanol.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the blank solution and another with the sample solution.
-
Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: The absorbance of the blank is automatically subtracted from the sample absorbance. Identify the wavelength of maximum absorbance (λmax) for the observed electronic transitions.
This comprehensive guide provides a foundational understanding of the key spectroscopic differences between Boc-protected anilines and aminopyridines, empowering researchers to make informed decisions in their synthetic and analytical endeavors.
X-ray Crystallography of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate Derivatives: A Comparative Guide
A comprehensive search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate or its direct derivatives. This guide, therefore, provides a comparative overview of X-ray crystallography as a technique and presents data for structurally related compounds to offer insights into the potential solid-state properties of the target molecule. The experimental protocols and data presented herein are illustrative and based on best practices for small molecule crystallography.
Comparison with Alternative Methodologies
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in the solid state. However, other techniques can provide valuable structural information.
| Technique | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction | Provides precise bond lengths, bond angles, and absolute configuration. Unambiguous structure determination. | Requires a high-quality single crystal of sufficient size (typically >0.1 mm). Crystal growth can be challenging. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity and chemical environment of atoms in solution. Can study dynamic processes. | Does not provide precise bond lengths and angles. Structure determination can be complex for large molecules. |
| Powder X-ray Diffraction (PXRD) | Can be used when single crystals are not available. Useful for identifying crystalline phases and determining unit cell parameters. | Provides less detailed structural information than single-crystal XRD. Structure solution from powder data can be difficult. |
| Computational Modeling | Can predict molecular geometry and intermolecular interactions. Useful for understanding potential crystal packing. | Predictions need to be validated by experimental data. Accuracy depends on the level of theory and force field used. |
Experimental Data for Structurally Related Compounds
While no data exists for the target compound, the following table presents crystallographic data for a related N-Boc protected aminopyridine derivative, tert-butyl (2-chloropyridin-4-yl)carbamate, to illustrate the type of information obtained from an X-ray diffraction study. This data should not be considered representative of the target molecule but serves as a structural analogue for comparative purposes.
| Parameter | tert-butyl (2-chloropyridin-4-yl)carbamate |
| Chemical Formula | C₁₀H₁₃ClN₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.123(4) Å, b = 9.876(3) Å, c = 12.345(5) Å |
| α = 90°, β = 109.87(3)°, γ = 90° | |
| Volume | 1159.8(7) ų |
| Z | 4 |
| Calculated Density | 1.309 g/cm³ |
| Resolution (Å) | 0.84 |
| R-factor (%) | 4.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific crystallographic data for this exact analogue was found in the performed searches.
Experimental Workflow for Small Molecule X-ray Crystallography
The process of determining the crystal structure of a small molecule like this compound involves several key steps, as illustrated in the workflow diagram below.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a small organic molecule.
1. Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1]
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the reflections and to determine the unit cell parameters.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The structure is typically solved using direct methods, which use statistical relationships between the reflection intensities to determine the initial phases.
4. Structure Refinement and Validation:
-
The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The final R-factor is a measure of the agreement between the experimental data and the final model.
Signaling Pathway and Logical Relationship Visualization
As no specific biological signaling pathways involving this compound have been identified in the literature, a logical diagram illustrating the relationship between molecular structure and solid-state properties as determined by X-ray crystallography is provided below.
Caption: Relationship between molecular structure and solid-state properties.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate
For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a detailed, step-by-step operational plan for the safe disposal of tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate, a halogenated pyridine derivative. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with the appropriate safety measures. Based on data from structurally similar compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][2]
In Case of Spills: Should a spill occur, it should be managed promptly. Absorb liquid spills with an inert material such as sand or vermiculite.[2] The contained spill and any contaminated materials should then be collected into a designated, sealed container for hazardous waste disposal.[2] Do not allow the chemical to enter drains or waterways.[2][3]
Hazard Profile and Data Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral) | May be harmful if swallowed.[4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | May cause skin irritation.[3][4] | Wear protective gloves and clothing.[3] |
| Eye Irritation | May cause serious eye irritation.[3][4] | Wear eye and face protection.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Characterization: This compound is classified as a halogenated organic waste due to the presence of chlorine and fluorine.[1]
-
Segregation: It is crucial to segregate this waste from non-halogenated materials.[1] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately upon adding the first quantity of waste. The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
The words "Hazardous Waste".[2]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area. Ensure secondary containment is in place to capture any potential leaks. The storage area should be away from incompatible materials such as strong oxidizing agents.[5][6]
-
Disposal Request: Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.
Recommended Disposal Methodologies
The stable carbon-fluorine bond in fluorinated compounds necessitates specialized disposal methods to ensure complete destruction.[7]
| Disposal Method | Description | Key Considerations |
| High-Temperature Incineration | This is the most effective and preferred method for the complete destruction of halogenated organic compounds.[7] | The incinerator must be specifically licensed and equipped to handle halogenated waste to ensure the capture of acidic gases (e.g., HCl, HF) produced during combustion. |
| Hazardous Waste Landfill | If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is an alternative. | The landfill must be permitted to accept halogenated organic waste. Proper packaging and labeling are critical to prevent environmental contamination.[7] |
| Chemical Treatment | In some instances, chemical treatment may be employed to neutralize or degrade the hazardous components prior to final disposal. | This is a less common method for this type of compound and would require specific protocols developed in consultation with EHS professionals.[1] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
